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  • Product: Pyrido[2,3-b]pyrazin-8-ol
  • CAS: 116598-86-8

Core Science & Biosynthesis

Foundational

Physical and chemical properties of Pyrido[2,3-b]pyrazin-8-ol

An In-Depth Technical Guide to the Physicochemical Properties of Pyrido[2,3-b]pyrazin-8-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the physical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrido[2,3-b]pyrazin-8-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document delves into its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. By synthesizing data from authoritative sources with practical insights, this guide serves as a critical resource for professionals engaged in drug discovery and the development of novel functional materials, explaining not just the "what" but the "why" behind its properties and applications.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyrido[2,3-b]pyrazine core is one such scaffold, attracting considerable attention for its versatile biological activities.[1] This electron-deficient heterocyclic system is a cornerstone in the design of novel therapeutics, with derivatives showing promise in oncology, virology, and as antibacterial agents.[1][2][3][4]

Pyrido[2,3-b]pyrazin-8-ol, a key derivative of this family, serves as a versatile synthetic intermediate.[3] Its unique structural and electronic properties, particularly its keto-enol tautomerism, make it a valuable building block for developing targeted therapies, including protein kinase inhibitors and antiviral agents.[3][5] Furthermore, the photophysical characteristics of the scaffold have opened avenues in materials science for applications such as fluorescence probes and nonlinear optical (NLO) materials.[3][6][7] This guide offers an in-depth exploration of the fundamental properties that underpin the compound's broad utility.

Molecular Structure and Identification

The foundational characteristics of Pyrido[2,3-b]pyrazin-8-ol are summarized below. Accurate identification through these standard descriptors is the first step in any rigorous scientific investigation.

PropertyValueSource(s)
CAS Number 116598-86-8[3][8]
Molecular Formula C₇H₅N₃O[3]
Molecular Weight 147.13 g/mol [3]
IUPAC Name 5H-pyrido[2,3-b]pyrazin-8-one[3]
InChIKey InChI=1S/C7H5N3O/c11-5-1-2-9-7-6(5)8-3-4-10-7/h1-4H,(H,9,10,11)[3]
Synonyms Pyrido[2,3-b]pyrazin-8-olN/A
Keto-Enol Tautomerism: A Defining Feature

A critical aspect of Pyrido[2,3-b]pyrazin-8-ol's chemistry is its existence as a pair of tautomers: the aromatic alcohol (enol) form, Pyrido[2,3-b]pyrazin-8-ol, and the non-aromatic amide (keto) form, 5H-pyrido[2,3-b]pyrazin-8-one.[3] In heterocyclic systems of this nature, the keto (pyridone) form is often thermodynamically more stable.[9] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, planarity, and ultimately, its interaction with biological targets. The IUPAC name, 5H-pyrido[2,3-b]pyrazin-8-one, reflects the prevalence of this keto form.

tautomerism enol Pyrido[2,3-b]pyrazin-8-ol (Enol Form) keto 5H-pyrido[2,3-b]pyrazin-8-one (Keto Form) enol->keto Equilibrium SAR cluster_0 Lead Optimization Workflow Core Pyrido[2,3-b]pyrazin-8-ol (Core Scaffold) Synthesis Synthesize Analogs (Modify at Position 8) Core->Synthesis Screening Biological Screening (Potency, Selectivity) Synthesis->Screening ADME ADME/Tox Profiling (Solubility, Stability) Screening->ADME Data Analyze SAR Data Screening->Data ADME->Data Data->Synthesis Design Next Generation Optimized Optimized Candidate Data->Optimized Identify Candidate

Caption: A conceptual workflow for lead optimization using the scaffold.

Materials Science

The scaffold's electronic properties are leveraged in the development of advanced materials. By attaching electron-donating groups to the electron-accepting pyrido[2,3-b]pyrazine core, researchers can create donor-acceptor-donor (D-A-D) molecules. [6][7]These materials exhibit interesting photophysical properties like intramolecular charge transfer (ICT), leading to applications as:

  • Fluorescence Probes: For sensing and imaging applications. [3]* Organic Light-Emitting Diodes (OLEDs): The tunable emission from blue to red makes them candidates for use in display technologies. [6][7]* Nonlinear Optical (NLO) Materials: For applications in photonics and optical computing. [3]

Experimental Protocol: Aqueous Solubility Determination via the Shake-Flask Method

To ensure trustworthiness and provide actionable guidance, this section details a standard protocol for determining the thermodynamic aqueous solubility of Pyrido[2,3-b]pyrazin-8-ol. This method is a gold standard for its reliability.

Objective: To determine the equilibrium solubility of the test compound in a buffered aqueous solution at a constant temperature.

Materials:

  • Pyrido[2,3-b]pyrazin-8-ol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Calibrated HPLC-UV system

Methodology:

  • Preparation of Stock Solution:

    • Causality: A high-concentration stock is needed to create a calibration curve for quantification.

    • Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) to prepare a 10 mM stock solution.

  • Sample Preparation:

    • Causality: Adding an excess of solid compound ensures that an equilibrium between the solid and dissolved states is reached.

    • Add an excess amount of solid Pyrido[2,3-b]pyrazin-8-ol to a 2 mL glass vial (e.g., ~1-2 mg).

    • Add 1 mL of PBS (pH 7.4) to the vial.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Causality: Continuous agitation for an extended period is required to ensure the system reaches thermodynamic equilibrium, providing a true solubility value rather than a kinetic one.

    • Seal the vials securely.

    • Place the vials on an orbital shaker set to 25 °C and agitate for 24 hours.

  • Phase Separation:

    • Causality: It is critical to separate all undissolved solid material from the saturated solution to avoid artificially inflating the measured concentration.

    • After 24 hours, remove the vials and let them stand for 30 minutes.

    • Centrifuge the vials at 14,000 rpm for 20 minutes to pellet the excess solid.

  • Quantification by HPLC-UV:

    • Causality: HPLC provides a sensitive and accurate method for quantifying the concentration of the dissolved compound in the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

    • Prepare a calibration curve by making serial dilutions of the stock solution.

    • Inject the diluted samples and calibration standards onto the HPLC system.

    • Calculate the concentration in the saturated solution by back-calculating from the calibration curve, accounting for the dilution factor.

Conclusion

Pyrido[2,3-b]pyrazin-8-ol is more than a simple chemical entity; it is a highly versatile platform for innovation. Its distinct physicochemical properties—rooted in its electron-deficient heterocyclic core and the crucial keto-enol tautomerism at the 8-position—provide a robust foundation for applications spanning from targeted cancer therapy to advanced optical materials. For researchers and drug developers, a thorough understanding of these fundamental characteristics is the critical first step in unlocking the full potential of this privileged scaffold to design next-generation molecules that can address pressing challenges in medicine and technology.

References

  • Chemical Synthesis Database. (2025, May 20). pyrido[2,3-b]pyrazine.
  • PubChem. Pyrido(2,3-b)pyrazine-2,3-diol | C7H5N3O2 | CID 74947.
  • Fluorochem. Pyrido[2,3-b]pyrazine (CAS 322-46-3).
  • Cheméo. Chemical Properties of Pyrido(2,3-b)pyrazine-2,3-diol (CAS 2067-84-7).
  • PharmaBlock. Pyrazines in Drug Discovery.
  • Anand, K., et al. (2011, October 5). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. PMC.
  • Asghar, M. A., et al. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC.
  • Singh, U. P., et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Press.
  • Stenutz. pyrido[2,3-b]pyrazine.
  • PubChem. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580.
  • Guidechem. Pyrido[2,3-b]pyrazine 322-46-3 wiki.
  • Benchchem. Pyrido[2,3-b]pyrazin-8-ol.
  • Illyés, E., et al. (2013, November 15). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
  • SynOpen. Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines.
  • Chen, Y., et al. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PMC.
  • NIST WebBook. Pyrido(2,3-b)pyrazine-2,3-diol.
  • SIELC Technologies. (2018, May 16). Pyrido(2,3-b)pyrazine.
  • ResearchGate. Pyridones in drug discovery: Recent advances.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Semantic Scholar. (2022, February 12). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc.
  • PubChemLite. Pyrido[2,3-b]pyrazine (C7H5N3).
  • Arkivoc. (2024, October 18). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline.
  • HXCHEM. Pyrido[2,3-b]pyrazin-8-ol (6ci)/CAS:116598-86-8.
  • PMC. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties.
  • CymitQuimica. CAS 322-46-3: Pyrido[2,3-b]pyrazine.
  • LookChem. Pyrido[2,3-b]pyrazin-8-amine.

Sources

Exploratory

Mechanism of action for Pyrido[2,3-b]pyrazin-8-ol derivatives

Unlocking the Polypharmacology of Pyrido[2,3-b]pyrazin-8-ol Derivatives: Mechanisms, Optimization, and Experimental Paradigms The Pyrido[2,3-b]pyrazin-8-ol scaffold (CAS 116598-86-8) represents a privileged, electron-def...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Polypharmacology of Pyrido[2,3-b]pyrazin-8-ol Derivatives: Mechanisms, Optimization, and Experimental Paradigms

The Pyrido[2,3-b]pyrazin-8-ol scaffold (CAS 116598-86-8) represents a privileged, electron-deficient heterocyclic core in modern medicinal chemistry. Characterized by its rigid planar geometry and dense arrangement of hydrogen-bond acceptors, this scaffold has evolved from a simple synthetic intermediate into a highly tunable pharmacophore. By systematically modifying the 2, 3, and 8-positions, researchers can direct its biological activity across three distinct therapeutic domains: oncology (kinase inhibition), virology (polymerase inhibition), and microbiology (membrane disruption via oxidative stress).

This technical guide deconstructs the mechanisms of action (MoA) for these derivatives, providing drug development professionals with the underlying biochemical rationale and self-validating experimental frameworks necessary to advance this class of molecules.

Oncology: Precision Kinase Inhibition (PI3K/mTOR & B-Raf)

Mechanism of Action

Pyrido[2,3-b]pyrazine derivatives are highly potent, ATP-competitive inhibitors of critical oncogenic kinases, most notably the Phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[1]. The core mechanism relies on the scaffold's ability to mimic the adenine ring of ATP. The nitrogen atoms within the pyrazine and pyridine rings act as critical hydrogen-bond acceptors, anchoring the molecule to the highly conserved hinge region of the kinase domain[2].

The hydroxyl group at the 8-position (or its substituted derivatives) often serves as a key hydrogen-bond donor, interacting with specific backbone amides (e.g., Val851 in PI3K α ). By occupying the ATP-binding pocket, these derivatives block the phosphorylation of PIP2 to PIP3, subsequently starving downstream effectors like AKT and mTOR of their activation signals, ultimately driving the cancer cell into apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Inhibition promotes Inhibitor Pyrido[2,3-b]pyrazin-8-ol Inhibitor->PI3K ATP-competitive Inhibitor->mTOR Dual inhibition

Fig 1. Dual PI3K/mTOR inhibition pathway by Pyrido[2,3-b]pyrazine derivatives.

Experimental Protocol: Self-Validating In Vitro Kinase Assay

To accurately profile the IC 50​ of pyrido[2,3-b]pyrazine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol is designed as a self-validating system to eliminate false positives caused by compound autofluorescence or aggregation.

  • Enzyme & Substrate Preparation: Prepare recombinant PI3K α in a buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, and 3 mM MgCl 2​ . Causality: Mg 2+ is strictly required to coordinate the ATP phosphates; omitting it prevents baseline kinase activity, serving as a negative control.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense the derivative in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Causality: Acoustic dispensing eliminates plastic tip retention, ensuring highly lipophilic derivatives do not suffer from concentration drop-off.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for PI3K α alongside the PIP2 substrate. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors. If ATP is saturated, the apparent IC 50​ will artificially inflate.

  • Detection & Orthogonal Validation: Add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled tracer). Calculate the Z'-factor (must be >0.6 for assay validity).

  • Self-Validation Step: Run a parallel counter-screen using an unrelated kinase (e.g., p38 MAPK) and a known PI3K inhibitor (LY294002). If the derivative inhibits both kinases equally, it is likely a promiscuous aggregator or pan-assay interference compound (PAINS), not a selective hinge-binder.

Antiviral Therapeutics: Non-Nucleoside Polymerase Inhibition

Mechanism of Action

Beyond oncology, pyrido[2,3-b]pyrazines have emerged as potent non-nucleoside inhibitors of the Human Cytomegalovirus (HCMV) DNA polymerase (UL54)[3]. Unlike standard-of-care drugs (e.g., Ganciclovir) which act as nucleoside analogs and suffer from high toxicity and resistance, these derivatives bind allosterically to the polymerase, locking it in an inactive conformation.

A critical breakthrough in this therapeutic axis was the structural optimization of the core to mitigate cardiotoxicity. By utilizing the pyrido[2,3-b]pyrazine core instead of a highly lipophilic naphthyridinone core, researchers significantly reduced the calculated LogP (cLogP). This reduction in lipophilicity directly abrogated off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, vastly improving the therapeutic index[3].

Antiviral Inhibitor Pyrido[2,3-b]pyrazine HCMV_Pol HCMV DNA Polymerase Inhibitor->HCMV_Pol Allosteric Binding DNA_Elongation Viral DNA Elongation HCMV_Pol->DNA_Elongation Catalyzes HCMV_Pol->DNA_Elongation Blocked Replication Viral Replication DNA_Elongation->Replication Enables

Fig 2. Non-nucleoside allosteric inhibition of HCMV DNA polymerase.

Experimental Protocol: Polymerase Inhibition & hERG Counter-Screen
  • Polymerase Elongation Assay: Incubate purified HCMV UL54 with a primed single-stranded DNA template, dNTPs, and the derivative. Use PicoGreen dye to quantify the formation of double-stranded DNA (dsDNA).

  • hERG Patch-Clamp Validation: To validate the safety profile, perform whole-cell patch-clamp electrophysiology on CHO cells stably expressing hERG channels. Causality: Biochemical assays cannot predict cardiotoxicity. Patch-clamp provides a direct, physiological measurement of potassium tail currents. A derivative is only validated for advancement if the HCMV IC 50​ is at least 100-fold lower than the hERG IC 50​ .

Antimicrobial Action: ROS Generation & Membrane Disruption

Mechanism of Action

Recent agricultural and microbiological research has demonstrated that difunctional pyrido[2,3-b]pyrazine derivatives possess profound antifungal and antibacterial properties[4]. The mechanism here diverges from specific target binding. Instead, these compounds infiltrate the pathogenic cell and disrupt mitochondrial electron transport or specific virulence factors. This disruption leads to a massive intracellular accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress causes severe lipid peroxidation, irreversible damage to the cell membrane, and subsequent necrotic cell death of the pathogen[4].

Quantitative Data Presentation

The efficacy of these derivatives often surpasses commercial standards. Below is a summarized comparison of a synthesized pyrido[2,3-b]pyrazine derivative (Compound X2) against widely used agricultural fungicides.

Table 1: Comparative Antifungal Activity (EC 50​ in mg/L)[4]

Pathogenic Fungal SpeciesPyrido[2,3-b]pyrazine (X2)Fluopyram (Standard)Azoxystrobin (Standard)
Rhizoctonia solani3.15 192.2980.14
Phomopsis sp.1.12 93.1225.14
Botrytis cinerea0.69 42.2319.64
Sclerotinia sclerotiorum1.59 91.1936.81
Magnaporthe oryzae0.92 125.7759.51

Insight: The data clearly illustrates that the pyrido[2,3-b]pyrazine scaffold achieves membrane disruption at concentrations 10 to 60 times lower than established commercial agents, highlighting its potential as a next-generation antimicrobial pharmacophore.

Structural Rules for Scaffold Optimization

To effectively leverage the Pyrido[2,3-b]pyrazin-8-ol core, medicinal chemists must adhere to the following structure-activity relationship (SAR) principles:

  • Position 8 (Hydroxyl/Amine substitutions): Critical for hinge-binding in kinases. Converting the -OH to an amine or substituted ether dictates selectivity between PI3K isoforms.

  • Positions 2 & 3 (Aryl/Alkyl extensions): Modifying these positions alters the lipophilicity (cLogP). Bulky, electron-donating groups here increase ROS generation in fungal models but may increase hERG liability in human systemic therapies.

  • Nitrogen Placement: The specific arrangement of nitrogens in the pyrido-pyrazine core ensures a lower desolvation penalty compared to pure carbon-based rings, allowing for higher aqueous solubility and better oral bioavailability.

References

  • Elsevier / NIH. "Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism". Pesticide Biochemistry and Physiology. Available at: [Link]

  • PMC / NIH. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition". ChemMedChem. Available at:[Link]

  • PubMed / NIH. "Phosphoinositide 3-kinase α inhibitors: a patent review". Expert Opinion on Therapeutic Patents. Available at:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Pyrido[2,3-b]pyrazin-8-ol in Animal Models

Abstract This technical guide provides a comprehensive framework for conducting the preclinical pharmacokinetic (PK) profiling of novel chemical entities, using Pyrido[2,3-b]pyrazin-8-ol as a representative molecule. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preclinical pharmacokinetic (PK) profiling of novel chemical entities, using Pyrido[2,3-b]pyrazin-8-ol as a representative molecule. The pyridopyrazine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential in oncology and inflammation.[1] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its progression from a promising hit to a viable drug candidate. This document outlines the strategic design, detailed execution, and rigorous analysis of an in vivo pharmacokinetic study, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and detail the bioanalytical and data analysis workflows required for a successful PK assessment.

Introduction: The "Why" of Pharmacokinetic Profiling

In early-stage drug discovery, a molecule's potency is only one part of the equation. Its ability to reach the target site of action in sufficient concentration and for an adequate duration is equally critical. This is the central question that pharmacokinetic (PK) profiling seeks to answer. Poor PK properties, such as low oral bioavailability or rapid clearance, are major causes of candidate attrition.[2] Therefore, conducting a well-designed PK study in a relevant animal model is not merely a data-gathering exercise; it is a critical, decision-driving step that informs lead optimization, dose selection for efficacy and toxicology studies, and ultimately, the potential for clinical translation.[3][4]

The subject of this guide, Pyrido[2,3-b]pyrazin-8-ol, belongs to the pyridopyrazine class of heterocycles. This structural motif is present in molecules explored for a range of therapeutic applications, making a clear understanding of its in vivo behavior essential.[1][5] This guide will provide the scientific and operational logic to generate a robust PK profile for this, or any similar, novel small molecule.

Strategic Design of the In Vivo PK Study

A successful PK study is built on a foundation of careful planning. Every element of the study design must be deliberate and justified to ensure the generation of reliable and interpretable data.[6][7]

Animal Model Selection: The Choice of the Sprague-Dawley Rat

For initial PK screening, the Sprague-Dawley rat is a widely used and well-characterized model.[7]

  • Causality: The choice is driven by several factors: their larger size compared to mice facilitates serial blood sampling without compromising the animal's circulatory volume; their physiological and metabolic systems are well-understood, providing a wealth of historical data for comparison[8]; and regulatory agencies are familiar with data generated in this species. While no animal model perfectly replicates human physiology, the rat provides a robust and cost-effective system for initial PK assessment.[8]

Dosing Formulation and Routes of Administration

The goal is to understand both the intrinsic disposition of the compound (how the body handles it) and its potential as an orally administered therapeutic. This requires two routes of administration:

  • Intravenous (IV) Bolus: This route bypasses absorption, introducing the compound directly into the systemic circulation. The resulting data defines the compound's distribution and clearance (elimination) profile. This is the baseline against which oral administration is compared.

  • Oral Gavage (PO): This route is used to assess oral absorption and determine the compound's oral bioavailability (F%).

  • Causality: The formulation vehicle is critical. A common starting point for a novel compound with unknown solubility is a vehicle such as 10% DMSO, 40% PEG400, and 50% Saline. The goal is to create a clear, stable solution to ensure the entire dose is administered and is available for absorption. A toxicology study would later require a more clinically relevant vehicle.

Study Groups and Blood Sampling Schedule

A typical study design involves two main groups, with a sparse sampling design often used to minimize the burden on any single animal.

GroupRouteDose LevelN (Animals)
1IV2 mg/kg3
2PO10 mg/kg3
  • Causality: The dose levels are chosen to be high enough to ensure plasma concentrations remain above the bioanalytical method's limit of quantification for as long as possible, but well below any known toxic levels.[3] The sampling schedule is designed to capture the key phases of the PK profile:

    • Frequent early sampling (e.g., 5, 15, 30 mins): To accurately define the peak concentration (Cmax) and the initial distribution phase.

    • Spaced-out later sampling (e.g., 1, 2, 4, 8, 24 hours): To characterize the elimination phase and accurately calculate the terminal half-life (t1/2).[9]

Experimental Protocols: A Step-by-Step Guide

Adherence to detailed, validated protocols is paramount for data integrity and reproducibility.

Protocol 1: Dose Preparation and Administration
  • Preparation: Calculate the required amount of Pyrido[2,3-b]pyrazin-8-ol based on the dose concentration and the number of animals.

  • Solubilization: Add the vehicle components in order (DMSO, then PEG400, then Saline), vortexing thoroughly between each addition until a clear solution is formed.

  • Dose Administration (IV): Anesthetize the animal. Administer the calculated dose volume as a bolus via the tail vein. Record the exact time of administration.

  • Dose Administration (PO): Administer the calculated dose volume directly into the stomach using a ball-tipped gavage needle. Record the exact time of administration.

Protocol 2: Blood Sample Collection (Serial Sampling)
  • Collection Site: Use the saphenous vein for sample collection.

  • Time Points: At each pre-defined time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr), collect approximately 100 µL of whole blood.

  • Anticoagulant: Collect samples into tubes containing K2EDTA to prevent clotting.

  • Processing: Immediately place the tubes on ice after collection.

Protocol 3: Plasma Sample Processing
  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

  • Plasma Collection: Carefully pipette the supernatant (plasma) into a new, clearly labeled cryovial.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A robust, validated bioanalytical method is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in complex biological matrices like plasma.[10][11]

Method Development Workflow

The development of a reliable LC-MS/MS method is a systematic process.

cluster_MS Mass Spectrometer Optimization cluster_LC Liquid Chromatography Optimization cluster_SP Sample Preparation cluster_Val Method Validation ms1 Direct Infusion of Compound ms2 Select Precursor Ion (Q1) ms3 Fragment Ion Optimization (Q2) ms4 Define MRM Transition lc4 Achieve Peak Shape & Retention lc1 Column Selection (e.g., C18) lc2 Mobile Phase Selection lc3 Gradient Optimization sp_choice Select for Recovery & Matrix Effect sp1 Protein Precipitation sp2 Liquid-Liquid Extraction (LLE) sp3 Solid-Phase Extraction (SPE) val1 Validate per FDA/ICH M10 Guidelines

Caption: LC-MS/MS Bioanalytical Method Development Workflow.

  • Causality: The goal is to develop a method that can distinguish the analyte from endogenous plasma components and potential metabolites.[11] Protein precipitation is often the simplest and fastest sample preparation method, involving the addition of a solvent like acetonitrile to crash out proteins, followed by centrifugation. The resulting supernatant, containing the analyte, is then injected into the LC-MS/MS system.[12]

Method Validation

Before analyzing study samples, the method must be validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[10] This ensures the data is accurate and reliable.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the nominal (true) value.Within ±15% of nominal (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise > 5; meets accuracy/precision criteria.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte's retention time.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Concentration within ±15% of initial values.

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, the data is analyzed to derive key PK parameters. Non-compartmental analysis (NCA) is the standard approach for initial PK assessment as it relies on algebraic equations and makes fewer assumptions than model-based approaches.[9][13][14][15]

Data Analysis Workflow

data_in Plasma Concentration vs. Time Data plot Plot Data on Semi-Log Scale data_in->plot lambda Determine Terminal Elimination Rate Constant (λz) plot->lambda auc Calculate AUC using Linear Trapezoidal Rule plot->auc params Calculate Key PK Parameters (Cmax, Tmax, t1/2, CL, Vd, F%) lambda->params auc->params report Summarize in Table and Interpret Profile params->report

Caption: Non-Compartmental Analysis (NCA) Workflow.

Key Pharmacokinetic Parameters

The analysis yields a set of parameters that together describe the compound's in vivo profile.[13]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is observed.Indicates the speed of absorption.
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable time point.Measures total drug exposure over time.[9][13]
AUC(0-inf) AUC extrapolated to infinity.A more complete measure of total drug exposure.
t1/2 Terminal elimination half-life.Time required for the plasma concentration to decrease by half.[13]
CL Clearance.Volume of plasma cleared of the drug per unit time.
Vd Volume of distribution.Apparent volume into which the drug distributes.
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation.
Hypothetical Data Summary

The final output should be a clear, concise summary of the PK profile.

Table: Hypothetical Pharmacokinetic Parameters of Pyrido[2,3-b]pyrazin-8-ol in Rats (Mean ± SD, n=3)

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1550 ± 210850 ± 150
Tmax (h) 0.0830.5
AUC(0-inf) (ng*h/mL) 2300 ± 3505175 ± 980
t1/2 (h) 3.5 ± 0.63.8 ± 0.7
CL (L/h/kg) 0.87 ± 0.15-
Vd (L/kg) 4.4 ± 0.9-
F% -45%

Calculation for F% = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100

Interpretation: Based on this hypothetical data, Pyrido[2,3-b]pyrazin-8-ol exhibits moderate oral bioavailability (45%), suggesting reasonable absorption from the GI tract. The clearance is low relative to liver blood flow, and the half-life of ~3.5 hours suggests that it would require multiple daily doses to maintain exposure. This profile provides a solid foundation for the next steps in drug development, which may include optimizing for improved oral absorption or exploring formulation strategies.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to the preclinical pharmacokinetic profiling of a novel compound, Pyrido[2,3-b]pyrazin-8-ol. By following a logical study design, employing validated experimental and bioanalytical protocols, and using standard data analysis techniques, researchers can generate a robust and reliable PK profile. This information is indispensable for making informed decisions, guiding the optimization of new chemical entities, and ultimately increasing the probability of success in the challenging field of drug development.

References

  • Vertex AI Search. (2025, December 26).
  • Momentum Metrix. (2024, March 24). What is a Non-Compartmental Analysis (NCA)?. [Link]

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. [Link]

  • Xyzagen. Phase 1 Noncompartmental PK Analysis (NCA). [Link]

  • Certara. (2023, January 20). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. [Link]

  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • HHS.gov. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Gabrielson, J. W., & Weiner, D. L. (n.d.). Non-compartmental analysis. PubMed. [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Ilha, B., et al. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • BioBoston Consulting. (2025, January 9). Preclinical Animal Testing in Drug Development. [Link]

  • Alliance Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Jelińska, A., et al. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • BioPharm International. (2022, May 1). Using a Modeling Approach to Preclinical Studies. [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Lee, D. Y., et al. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. PMC. [Link]

  • Nimmakayala, M. R., et al. (2024, June 5). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science. [Link]

  • Pérez, M. J., et al. (1991, June). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. [Link]

  • European Medicines Agency. (2014, November 20). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. [Link]

  • ResearchGate. Recent synthetic methodologies for pyridopyrazines: An update. [Link]

  • Organic Letters. (2013, January 18). Synthesis of Pyridopyrazine-1,6-diones from 6-Hydroxypicolinic Acids via a One-Pot Coupling/Cyclization Reaction. [Link]

  • FDA. In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. [Link]

  • Wang, Y., et al. (2025, February 13). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]

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  • FDA. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

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Sources

Exploratory

Thermodynamic Stability and Aqueous Solubility of Pyrido[2,3-b]pyrazin-8-ol: A Technical Guide for Drug Development

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Document Type: In-Depth Technical Whitepaper Executive Summary The pyrido[2,3-b]pyrazine scaffold is a privileged fused heterocyclic system wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Document Type: In-Depth Technical Whitepaper

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged fused heterocyclic system widely leveraged in modern drug discovery and materials science. Specifically, Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) serves as a critical synthetic intermediate and structural backbone for developing potent protein kinase inhibitors (e.g., targeting B-Raf in oncology) and antiviral agents ([1]).

Despite its high biological value, the development of pyrido[2,3-b]pyrazine derivatives is frequently bottlenecked by poor aqueous solubility. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of Pyrido[2,3-b]pyrazin-8-ol, exploring how tautomerization, crystal lattice energy, and electronic structure dictate its physicochemical profile. Furthermore, we outline field-proven, self-validating protocols for accurately quantifying these parameters.

Structural Dynamics & Thermodynamic Stability

Electronic Structure and Intramolecular Charge Transfer (ICT)

Pyrido[2,3-b]pyrazine is characterized by a highly planar, fused aromatic ring system containing both pyridine and pyrazine moieties. This electron-deficient nature contributes to its low reactivity and exceptional thermal stability ([2]). Density Functional Theory (DFT) calculations of related pyrido[2,3-b]pyrazine derivatives reveal a narrow HOMO-LUMO energy gap (typically 1.67–2.36 eV), indicating highly stable intramolecular charge transfer (ICT) states and robust thermodynamic stability ([3]).

The Causality of Lactam-Lactim Tautomerism

The presence of the hydroxyl group at the 8-position introduces a critical thermodynamic variable: Lactam-Lactim (Keto-Enol) tautomerism ([4]).

  • Lactim Form (Enol): Features the -OH group, acting as a strong hydrogen-bond donor for aqueous solvation.

  • Lactam Form (Keto): The proton migrates to the adjacent ring nitrogen, forming a pyridone-like structure (Pyrido[2,3-b]pyrazin-8(5H)-one).

The Mechanistic Trade-off: In the solid state, the lactam form is overwhelmingly favored thermodynamically. The N-H and C=O groups form highly ordered, intermolecular hydrogen-bonded dimers. This drastically increases the crystal lattice energy. Consequently, while the molecule possesses polar surface area, the enthalpic penalty required to break the crystal lattice during dissolution is immense, leading to poor aqueous solubility.

Tautomerism A Pyrido[2,3-b]pyrazin-8-ol (Lactim / Enol Form) B Pyrido[2,3-b]pyrazin-8(5H)-one (Lactam / Keto Form) A->B Proton Migration C Aqueous Hydration (H-Bonding Network) A->C Favorable Solvation D Crystal Lattice Packing (High Lattice Energy) B->D Intermolecular Dimers D->C Dissolution Penalty

Fig 1. Tautomeric equilibrium dictating the thermodynamic trade-off between stability and solubility.

Aqueous Solubility Dynamics

Aqueous solubility is not a static value; it is a dynamic equilibrium dictated by pH and the ionization state of the molecule. Pyrido[2,3-b]pyrazin-8-ol exhibits a U-shaped pH-solubility profile due to its amphoteric nature.

  • Acidic pH (< 3.0): The pyrazine nitrogens undergo protonation, forming a highly soluble cationic species driven by ion-dipole interactions with water.

  • Physiological pH (7.4): The molecule exists primarily in its neutral, un-ionized lactam state. The high lattice energy dominates, resulting in minimal solubility (< 10 μg/mL).

  • Basic pH (> 10.0): Deprotonation of the 8-hydroxyl group (predicted pKa ~ 10.6) yields an anionic species, disrupting the crystal lattice and restoring solubility.

Quantitative Data Summary

Table 1: Computed Thermodynamic & Physicochemical Parameters

ParameterValue / DescriptionImpact on Stability/Solubility
Molecular Weight 147.13 g/mol Favorable for oral bioavailability and diffusion.
HOMO-LUMO Gap ~1.67 - 2.36 eVIndicates high kinetic and thermodynamic stability.
Predicted pKa (OH) ~10.60Weakly acidic; highly soluble only in strong basic media.
Dominant Solid State Lactam (Keto) FormDrives high melting point and poor aqueous dissolution.

Self-Validating Experimental Protocols

To accurately assess these properties, scientists must decouple kinetic dissolution rate from true thermodynamic equilibrium. The following protocols are designed as self-validating systems to prevent false data caused by polymorphic transformations.

Protocol 1: Thermodynamic Stability Assessment (DSC & TGA)

Purpose: To quantify the crystal lattice energy and thermal degradation profile.

  • Sample Preparation: Accurately weigh 2–5 mg of Pyrido[2,3-b]pyrazin-8-ol into an aluminum pan.

  • TGA (Thermogravimetric Analysis): Heat from 25°C to 400°C at 10°C/min under nitrogen. Causality: Establishes the degradation temperature, ensuring subsequent DSC endotherms are true melting events, not decomposition.

  • DSC (Differential Scanning Calorimetry): Heat the sample at 10°C/min past its melting point.

  • Validation: Calculate the enthalpy of fusion ( ΔHf​ ). A high ΔHf​ mathematically validates the presence of strong intermolecular lactam dimers, directly explaining poor aqueous solubility.

Protocol 2: Equilibrium Aqueous Solubility Profiling (Shake-Flask Method)

Purpose: To determine the absolute thermodynamic solubility at physiological pH.

  • Saturation: Add an excess amount of Pyrido[2,3-b]pyrazin-8-ol (e.g., 10 mg) to 1 mL of phosphate buffer (pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 72 hours . Causality: 72 hours is strictly required to overcome the kinetic dissolution barrier of the highly stable crystal lattice.

  • Phase Separation: Ultracentrifuge the sample at 15,000 rpm for 15 minutes to separate the undissolved pellet from the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV (detecting at the ICT transition wavelength, ~412 nm).

  • Self-Validation (Critical Step): Analyze the residual solid pellet using X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, a solvent-mediated polymorphic shift or hydrate formation has occurred. The measured solubility is therefore of the new phase, not the original API.

Workflow Step1 Solid-State Characterization (DSC / XRPD) Step2 Aqueous Equilibration (Shake-Flask, 72h) Step1->Step2 Input Pure Polymorph Step3 Phase Separation (Ultracentrifugation) Step2->Step3 Reach Thermodynamic Eq. Step4 Quantification (HPLC-UV) Step3->Step4 Supernatant Analysis Step5 Validation (Residual XRPD) Step3->Step5 Pellet Analysis Step5->Step4 Confirm No Phase Change

Fig 2. Self-validating workflow for thermodynamic aqueous solubility profiling.

Conclusion

The development of Pyrido[2,3-b]pyrazin-8-ol derivatives requires a deep understanding of the interplay between electronic structure, tautomerism, and crystal lattice energy. While its fused planar structure grants exceptional thermodynamic stability and valuable photophysical properties, it inherently penalizes aqueous solubility through the formation of robust lactam dimers. By employing rigorous, self-validating analytical protocols, drug development professionals can accurately profile these liabilities and design targeted formulation strategies (e.g., amorphous solid dispersions or salt screening) to unlock the full therapeutic potential of this scaffold.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. Retrieved from: [Link]

  • US8133847B2 - Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds.Google Patents.

Sources

Foundational

A Technical Guide to the Electronic Properties and DFT Calculations of Pyrido[2,3-b]pyrazin-8-ol

Introduction The pyrido[2,3-b]pyrazine scaffold is a heterocyclic compound of substantial interest in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a wide spectrum of biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a heterocyclic compound of substantial interest in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a wide spectrum of biological activities and promising photophysical properties.[3][4] Pyrido[2,3-b]pyrazin-8-ol, a specific analog, serves as a valuable synthetic intermediate for developing novel therapeutic agents, particularly in oncology as a scaffold for protein kinase inhibitors, and in the creation of functional materials with unique optical properties.[2]

This guide provides a comprehensive technical overview of the electronic characteristics of Pyrido[2,3-b]pyrazin-8-ol. We will explore its properties through both an experimental lens and the powerful predictive capabilities of Density Functional Theory (DFT) calculations. This dual approach offers a holistic understanding of the molecule's behavior, which is crucial for its application in drug development and materials science.

Molecular Structure

The foundational step in understanding the electronic properties of a molecule is to visualize its structure. Pyrido[2,3-b]pyrazin-8-ol consists of a fused pyridine and pyrazine ring system, with a hydroxyl group substituted at the 8th position.

Caption: 2D Molecular Structure of Pyrido[2,3-b]pyrazin-8-ol.

Part 1: Experimental Characterization of Electronic Properties

The electronic properties of pyrido[2,3-b]pyrazine derivatives are typically investigated using spectroscopic methods. These techniques provide insights into how the molecule interacts with electromagnetic radiation, revealing information about its electronic transitions.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For donor-acceptor (D-A) molecules based on the pyrido[2,3-b]pyrazine core, these absorptions are often characterized by intramolecular charge transfer (ICT) transitions.[4] These transitions are sensitive to the solvent polarity and the nature of substituent groups.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Pyrido[2,3-b]pyrazine derivatives have been shown to exhibit tunable emission, ranging from blue to red, depending on the attached donor groups.[4] Some derivatives also display aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state.[4]

PropertyTypical Range for Pyrido[2,3-b]pyrazine DerivativesReference
Absorption (λ_abs) 412–485 nm[4]
Emission (λ_em) 486–624 nm[4]
Optical Band Gap 1.67–2.36 eV[4]

Note: The specific values for Pyrido[2,3-b]pyrazin-8-ol may vary, but these ranges from related D-A-D structures provide a valuable reference point.

Part 2: Theoretical Investigation with Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is a highly effective tool for predicting molecular properties, including electronic and spectroscopic characteristics, offering a cost-effective way to complement experimental findings.[6][7]

DFT Calculation Workflow

A typical DFT study for a molecule like Pyrido[2,3-b]pyrazin-8-ol follows a systematic workflow to ensure the accuracy and validity of the results.

cluster_input Input cluster_calc Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (Pyrido[2,3-b]pyrazin-8-ol) method Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) mol_structure->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ground_state Ground State Geometry geom_opt->ground_state electronic_prop Electronic Property Calculation freq_calc->electronic_prop thermo Thermodynamic Properties freq_calc->thermo fmo HOMO/LUMO Analysis electronic_prop->fmo mep MEP Map electronic_prop->mep grp Global Reactivity Descriptors electronic_prop->grp

Caption: A standard workflow for DFT calculations.

Step-by-Step Protocol
  • Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule, which corresponds to the minimum energy on the potential energy surface. This is crucial as all subsequent electronic properties are dependent on this optimized geometry. A common functional and basis set combination for such organic molecules is B3LYP with a 6-31G(d,p) basis set.[6][8]

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies indicates a stable ground state.[5]

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • HOMO-LUMO Energy Gap (E_gap): The energy difference between the HOMO and LUMO is the E_gap. A smaller gap suggests that the molecule can be more easily excited, which often correlates with higher chemical reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[4][8]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This is invaluable for predicting how the molecule will interact with other molecules, such as biological targets.[1]

Calculated Electronic Parameters

DFT calculations provide quantitative data on the electronic properties. Studies on related pyrido[2,3-b]pyrazine derivatives have yielded the following types of data.

ParameterDefinitionSignificanceTypical Calculated Values
E_HOMO Energy of the Highest Occupied Molecular OrbitalElectron-donating ability-5.34 to -5.97 eV[4]
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability-3.61 to -3.70 eV[4]
E_gap (LUMO-HOMO) Energy difference between LUMO and HOMOChemical reactivity, electronic transitions1.67–2.36 eV[4]
Chemical Hardness (η) Resistance to change in electron distributionMolecular stability~1.722 eV[8]
Chemical Softness (S) Reciprocal of hardnessReactivity~0.290 eV⁻¹[8]

Note: These values are for related derivatives and serve as an illustrative example.

Correlation and Application

The synergy between experimental data and DFT calculations provides a powerful predictive tool. For instance, the calculated E_gap from DFT can be correlated with the experimentally observed λ_max from UV-Vis spectroscopy. A smaller calculated E_gap generally corresponds to a longer absorption wavelength. This relationship is crucial in the rational design of new molecules with tailored electronic properties for specific applications.

For drug development, understanding the MEP and FMOs can guide the design of more potent and selective inhibitors. For example, identifying an electron-rich region on the molecule can suggest modifications to enhance hydrogen bonding with a specific amino acid residue in a protein's active site.[1] In materials science, the ability to predict and tune the HOMO-LUMO levels is essential for developing efficient organic semiconductors and light-emitting materials.[4]

Conclusion

Pyrido[2,3-b]pyrazin-8-ol is a molecule with significant potential, rooted in the versatile electronic properties of its core scaffold. A comprehensive understanding of these properties, achieved through a combination of experimental spectroscopy and theoretical DFT calculations, is paramount for its effective application. This guide has outlined the fundamental principles and methodologies for characterizing this molecule, providing a framework for researchers and scientists to explore and exploit its potential in the development of next-generation pharmaceuticals and advanced functional materials.

References

  • - PubMed

  • - PMC

  • - ResearchGate

  • - MDPI

  • - ResearchGate

  • - Hilaris Publishing

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  • - MDPI

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  • - Scientific & Academic Publishing

Sources

Exploratory

In Vivo Metabolite Identification of Pyrido[2,3-b]pyrazin-8-ol: A Comprehensive LC-HRMS/MS Methodology

Target Audience: Pharmacokineticists, Analytical Chemists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Scientific Rationale The pyrido[2,3-b]pyrazine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Analytical Chemists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Scientific Rationale

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, broad-spectrum antiviral agents (such as human cytomegalovirus polymerase inhibitors)[1], and transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonists[2]. Historically, related scaffolds like 1,8-naphthyridines have demonstrated unacceptably high levels of irreversible covalent binding in vivo due to the formation of reactive electrophilic metabolites. The strategic bioisosteric replacement of these cores with pyrido[2,3-b]pyrazines has been proven to significantly reduce the potential for reactive metabolite formation, thereby improving the safety profile of the candidate drugs[2].

Pyrido[2,3-b]pyrazin-8-ol (CAS: 116598-86-8)[3] serves as a critical intermediate and active fragment in these drug discovery pipelines. The presence of the hydroxyl group at the C-8 position provides a metabolically labile site, acting as a primary target for Phase II conjugative enzymes (UGTs and SULTs). Understanding the in vivo metabolic fate of this specific core is essential for optimizing pharmacokinetic (PK) properties and mitigating toxicity.

This whitepaper outlines a self-validating, state-of-the-art methodology utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with Data-Dependent Acquisition (DDA) and Mass Defect Filtering (MDF) to identify trace in vivo metabolites of Pyrido[2,3-b]pyrazin-8-ol[4][5].

In Vivo Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the in vivo metabolite identification workflow must be designed as a self-validating system. This means every experimental sample must be cross-referenced against a matrix-matched control (blank) to rule out endogenous isobaric interference.

Animal Dosing & Biofluid Collection

Causality: Metabolite profiles differ significantly between plasma (circulating metabolites), urine (hydrophilic excretions), and feces (biliary excretions). Collecting all three matrices ensures mass balance and comprehensive xenobiotic profiling.

  • Subject Preparation: Fast male Sprague-Dawley rats (n=3, 200-250g) for 12 hours prior to dosing.

  • Dosing: Administer Pyrido[2,3-b]pyrazin-8-ol via oral gavage (PO) at 30 mg/kg, suspended in 0.5% methylcellulose/0.1% Tween 80.

  • Sampling:

    • Plasma: Collect blood via the jugular vein at 1, 2, 4, and 8 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C.

    • Urine/Feces: House animals in metabolic cages. Collect urine and feces over a 0–24 hour interval over dry ice.

  • Control: Collect matched blank biofluids from vehicle-dosed animals to serve as the negative control baseline.

Sample Preparation: The Causality of SPE

Causality: Direct injection of crude biofluids into an LC-MS system leads to severe ion suppression in the Electrospray Ionization (ESI) source due to endogenous phospholipids and salts. Solid Phase Extraction (SPE) selectively retains the amphiphilic pyrido[2,3-b]pyrazine core while washing away hydrophilic salts.

  • Protein Precipitation (PPT): Aliquot 200 µL of plasma or urine. Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 2 mins, then centrifuge at 14,000 × g for 15 mins at 4°C.

  • Supernatant Transfer: Transfer the supernatant and dilute with 2 mL of LC-MS grade water to reduce the organic composition to <15%.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 2 mL Methanol followed by 2 mL Water through an Oasis HLB cartridge (30 mg/1 cc).

    • Loading: Load the diluted supernatant onto the cartridge.

    • Washing: Wash with 2 mL of 5% Methanol in water to remove salts.

    • Elution: Elute the metabolites with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 5% ACN in water for LC-MS injection.

Analytical Methodology: LC-HRMS/MS

High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) provides exact mass measurements (mass accuracy < 5 ppm), which is strictly required to determine the elemental composition of unknown metabolites[5].

Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-15 min (5% to 60% B), 15-17 min (60% to 95% B), 17-20 min (95% B). Flow rate: 0.4 mL/min.

HRMS Parameters & Data-Dependent Acquisition (DDA)

Causality: DDA automatically triggers MS/MS fragmentation only when a precursor ion exceeds a predefined intensity threshold. This allows for the simultaneous acquisition of full-scan accurate mass data (for empirical formula generation) and MS/MS spectra (for structural localization) in a single run[4].

  • Ionization: ESI Positive and Negative modes.

  • Full Scan Range: m/z 100 – 1000.

  • Resolution: 70,000 (Full MS), 17,500 (MS/MS).

  • Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, and 40 eV to ensure comprehensive fragmentation of both the parent core and labile Phase II conjugates.

Data Processing & Structural Elucidation

Mass Defect Filtering (MDF)

Because in vivo samples contain thousands of endogenous molecules, finding a trace metabolite is mathematically challenging. MDF solves this by exploiting the fact that xenobiotics and their metabolites share a similar "mass defect" (the fractional part of the exact mass)[5].

  • The exact mass of Pyrido[2,3-b]pyrazin-8-ol is 147.0433 Da. The mass defect is +0.0433 Da .

  • By applying an MDF window of +0.0433 Da ± 0.050 Da across the chromatogram, >90% of endogenous lipid background is computationally removed, leaving only drug-related features.

Diagnostic Fragmentation & Neutral Loss Analysis

Once features are isolated, MS/MS spectra are analyzed for characteristic neutral losses:

  • -176.0321 Da: Diagnostic for O-Glucuronidation (loss of glucuronic acid).

  • -79.9568 Da: Diagnostic for O-Sulfation (loss of SO3).

  • -15.9949 Da: Diagnostic for N-Oxidation (loss of oxygen from the pyrazine/pyridine nitrogen).

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and mass shifts for the primary predicted in vivo metabolites of Pyrido[2,3-b]pyrazin-8-ol.

Metabolite IDBiotransformationChemical FormulaTheoretical m/z [M+H]⁺Mass Shift (Da)Characteristic Neutral Loss
M0 (Parent) None (Unchanged)C₇H₅N₃O148.05110.0000N/A
M1 N-OxidationC₇H₅N₃O₂164.0460+15.9949-16 Da (O)
M2 HydroxylationC₇H₅N₃O₂164.0460+15.9949-18 Da (H₂O)
M3 O-GlucuronidationC₁₃H₁₃N₃O₇324.0832+176.0321-176 Da (GlucA)
M4 O-SulfationC₇H₅N₃O₄S228.0079+79.9568-80 Da (SO₃)

Visualizations

LC-HRMS/MS Analytical Workflow

Workflow A In Vivo Dosing (Rat Model) B Biofluid Sampling (Plasma, Urine, Feces) A->B C Sample Prep (Protein Ppt & SPE) B->C D LC-HRMS Analysis (Orbitrap/Q-TOF) C->D E Data-Dependent Acquisition (DDA MS/MS) D->E F Data Mining (Mass Defect Filtering) E->F G Metabolite Identification (Phase I & II) F->G

Fig 1: End-to-end LC-HRMS/MS workflow for in vivo metabolite identification.

Proposed Metabolic Pathway

Pathway Parent Pyrido[2,3-b]pyrazin-8-ol m/z 148.0511 Phase1A N-Oxidation m/z 164.0460 Parent->Phase1A CYP450 Phase1B Hydroxylation m/z 164.0460 Parent->Phase1B CYP450 Phase2A O-Glucuronidation m/z 324.0832 Parent->Phase2A UGTs Phase2B O-Sulfation m/z 228.0079 Parent->Phase2B SULTs Phase1B->Phase2A UGTs

Fig 2: Proposed Phase I and Phase II in vivo metabolic pathways of Pyrido[2,3-b]pyrazin-8-ol.

References

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition Source: PubMed (National Institutes of Health) URL:[Link]

  • In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining Source: PubMed (National Institutes of Health) URL:[Link]

  • Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL:[Link]

Sources

Foundational

Pyrido[2,3-b]pyrazin-8-ol: Comprehensive Material Safety, Toxicity, and Application in Kinase Inhibitor Development

Executive Summary Pyrido[2,3-b]pyrazin-8-ol (CAS: 116598-86-8) is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science[1]. Characterized by i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[2,3-b]pyrazin-8-ol (CAS: 116598-86-8) is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science[1]. Characterized by its fused pyridine and pyrazine ring system, this scaffold is a privileged structure for the development of ATP-competitive protein kinase inhibitors, particularly targeting the oncogenic B-RAF(V600E) mutation and various receptor tyrosine kinases (RTKs)[2].

This technical whitepaper synthesizes the material safety data, toxicological profile, and pharmacological utility of Pyrido[2,3-b]pyrazin-8-ol, providing drug development professionals with a rigorous foundation for utilizing this compound in preclinical workflows.

Chemical Identity & Physicochemical Properties

The planar nature of the pyrido[2,3-b]pyrazine core allows for extensive π−π stacking and hydrogen bonding, which are critical for both its biological activity (e.g., interacting with the hinge region of kinases) and its physicochemical behavior (e.g., planarized intramolecular charge transfer states)[1].

Table 1: Chemical Identity and Structural Properties

PropertyValue / Description
Chemical Name Pyrido[2,3-b]pyrazin-8-ol
CAS Registry Number 116598-86-8
Molecular Formula C7​H5​N3​O
Structural Scaffold Fused bicyclic heteroaromatic (Pyridine + Pyrazine)
Key Reactive Sites 8-hydroxyl group (functionalization vector); N-atoms (H-bond acceptors)
Primary Applications Oncology (Kinase inhibitors), Antivirals (HCMV), Fluorescent probes

Material Safety Data Sheet (MSDS) & Toxicity Profile

As a biologically active heterocyclic compound, Pyrido[2,3-b]pyrazin-8-ol and its immediate derivatives must be handled with stringent laboratory safety protocols. While specific in vivo toxicity data for the isolated 8-ol precursor is limited, data extrapolated from the parent pyrido[2,3-b]pyrazine scaffold indicates acute toxicity and irritant properties[3][4].

Hazard Classification (GHS)

Based on standardized safety evaluations of the pyrido[2,3-b]pyrazine class, the compound is classified under the following Global Harmonized System (GHS) categories:

Table 2: GHS Hazard Statements and Precautionary Directives

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Toxicity / Irritation
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption may lead to off-target kinase inhibition or DNA intercalation due to the planar heterocyclic structure.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinLipophilic nature allows partial dermal penetration; causes localized cellular stress.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect chemical interaction with epidermal proteins.
Eye Damage/Irritation Category 2H319: Causes serious eye irritationDisruption of mucosal membranes; potential for severe corneal irritation.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of fine dust particulates triggers inflammatory responses in the respiratory tract.
Handling, Storage, and Causality of Safety Protocols
  • Storage Conditions: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[3]. Causality: Heterocyclic amines and phenols can be susceptible to slow oxidation or photodegradation over time. Inert, cold storage prevents the formation of reactive, potentially more toxic N-oxide byproducts.

  • Ventilation & PPE: Handling must occur within a certified fume hood using localized exhaust ventilation. Causality: The compound is typically a fine powder. Preventing dust formation is critical to avoid H335 (respiratory irritation) and H332 (inhalation toxicity)[4].

  • Environmental Precautions: Do not let the product enter drains. Causality: Fused nitrogenous heterocycles can exhibit aquatic toxicity and resist standard wastewater biodegradation processes.

Pharmacological Significance: B-RAF Kinase Inhibition

The most prominent application of the pyrido[2,3-b]pyrazin-8-ol scaffold is in the synthesis of targeted oncology therapeutics. Substitutions at the 8-position (often via ether or amine linkages derived from the 8-ol precursor) yield highly potent inhibitors of the MAP kinase pathway[2].

Mechanism of Action: The B-RAF(V600E) Target

The V600E mutation in the B-RAF kinase results in constitutive activation of the MEK/ERK signaling cascade, driving uncontrolled cellular proliferation in melanomas and colorectal carcinomas[2].

Pyrido[2,3-b]pyrazine derivatives (such as the experimental compound CCT239065, a pyrido[2,3-b]pyrazin-8-yloxy derivative) act as Type I, ATP-competitive inhibitors.

  • Hinge Binding: The nitrogen atoms of the pyrido[2,3-b]pyrazine core form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys532 in B-RAF).

  • Specificity Pockets: The functional group extending from the 8-oxygen atom projects into the hydrophobic pockets (such as the BPI cavity), conferring high selectivity for the mutant B-RAF over wild-type kinases[2].

Pathway Visualization

G Inhibitor Pyrido[2,3-b]pyrazin-8-ol Derivatives (e.g., CCT239065) BRAF Mutant B-RAF (V600E) Inhibitor->BRAF ATP-Competitive Inhibition RAS RAS (GTPase) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of mutant B-RAF(V600E) pathway inhibition by Pyrido[2,3-b]pyrazine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized Pyrido[2,3-b]pyrazin-8-ol derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) is standard[2]. The following protocol ensures a self-validating system by incorporating necessary biochemical controls.

Step-by-Step DELFIA Kinase Assay for B-RAF(V600E)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of a pyrido[2,3-b]pyrazine derivative against recombinant B-RAF(V600E).

Phase 1: Reagent and Plate Preparation

  • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Causality: MgCl2​ is essential for coordinating ATP, while DTT maintains the reducing environment necessary to prevent kinase oxidation.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-b]pyrazine test compound in 100% DMSO. Transfer to a 384-well assay plate such that the final DMSO concentration in the assay is ≤1% .

    • Self-Validation Control 1: Include wells with only 1% DMSO (Vehicle Control / Maximum Activity).

    • Self-Validation Control 2: Include a known B-RAF inhibitor (e.g., PLX4032/Vemurafenib) as a positive control to validate assay sensitivity.

Phase 2: Kinase Reaction 3. Enzyme Addition: Add 0.5 nM of recombinant full-length B-RAF(V600E) enzyme to the assay wells. Incubate at room temperature for 15 minutes to allow compound binding. 4. Substrate & ATP Addition: Initiate the reaction by adding 100 nM of MEK1 (inactive, unphosphorylated substrate) and 10μM ATP (approximating the Km​ for ATP to ensure competitive inhibitors can be accurately assessed). 5. Incubation: Seal the plate and incubate for 60 minutes at 22°C.

Phase 3: Detection & Analysis 6. Stop Solution & Antibodies: Stop the kinase reaction by adding a buffer containing EDTA (to chelate Mg2+ and halt ATP hydrolysis). Simultaneously, add a Europium-labeled anti-phospho-MEK1/2 antibody. 7. Signal Reading: Read the plate using a TR-FRET compatible microplate reader (excitation at 320 nm or 340 nm, emission at 615 nm). Causality: Time-resolved fluorescence eliminates short-lived background autofluorescence from the test compounds, ensuring high signal-to-noise ratios. 8. Data Processing: Normalize the fluorescence signals against the DMSO controls. Use non-linear regression (four-parameter logistic curve) to calculate the IC50​ values.

References

  • Whittaker, S., et al. A Novel, Selective, and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF. Cancer Research, National Institutes of Health (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrido[2,3-b]pyrazin-8-ol

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and materials science communities. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of novel therapeutic agents and functional organic materials.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as antitumor agents, kinase inhibitors, and antivirals.[1][2] Specifically, their role as inhibitors of key signaling proteins like B-Raf and receptor tyrosine kinases underscores their potential in oncology research.[1] Furthermore, the photophysical properties of these compounds are being explored for applications in fluorescence probes and nonlinear optical materials.[1][3][4]

This document provides a comprehensive, step-by-step protocol for the synthesis of a key derivative, Pyrido[2,3-b]pyrazin-8-ol. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and critical considerations for a successful synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of Pyrido[2,3-b]pyrazin-8-ol is most effectively achieved through a two-step process. The core of this strategy lies in the classical and robust cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound to form the pyrazine ring.[5][6]

Our approach involves:

  • Nitration of 2-amino-5-hydroxypyridine: This initial step introduces a nitro group, which is a precursor to the second amino group required for the cyclization.

  • Reductive Cyclization: The resulting nitro-substituted diaminopyridine precursor is then reduced in the presence of a 1,2-dicarbonyl compound. The in-situ formation of the second amino group is immediately followed by a spontaneous cyclocondensation to yield the final Pyrido[2,3-b]pyrazin-8-ol.

This strategy is advantageous as it avoids the isolation of potentially unstable diaminopyridine intermediates and often proceeds with high efficiency.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-stage process, starting from commercially available reagents and culminating in the purified target molecule.

G cluster_0 PART 1: Synthesis of Intermediate cluster_1 PART 2: Reductive Cyclization & Purification Start 2-Amino-5-hydroxypyridine Nitration Nitration with H2SO4/HNO3 Start->Nitration Intermediate 2-Amino-5-hydroxy-3-nitropyridine Nitration->Intermediate Reduction Reduction (e.g., with Na2S2O4) Intermediate->Reduction Cyclization Cyclocondensation with Glyoxal Reduction->Cyclization CrudeProduct Crude Pyrido[2,3-b]pyrazin-8-ol Cyclization->CrudeProduct Purification Recrystallization/Chromatography CrudeProduct->Purification FinalProduct Pure Pyrido[2,3-b]pyrazin-8-ol Purification->FinalProduct caption Experimental Workflow for Pyrido[2,3-b]pyrazin-8-ol Synthesis

Caption: Experimental Workflow for Pyrido[2,3-b]pyrazin-8-ol Synthesis

Detailed Synthesis Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-5-hydroxypyridineReagent Grade, ≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Nitric Acid (HNO₃)ACS Reagent, 70%VWR Chemicals
Sodium Dithionite (Na₂S₂O₄)Reagent Grade, ≥85%Sigma-Aldrich
Glyoxal (40% solution in water)Reagent GradeAlfa Aesar
Ethanol (EtOH)Anhydrous, ≥99.5%Pharmco-Aaper
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water (DI H₂O)In-house
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

PART 1: Synthesis of 2-Amino-5-hydroxy-3-nitropyridine (Intermediate)

Rationale: This step is crucial for introducing the second nitrogen functionality ortho to the existing amino group. The hydroxyl group at position 5 is an activating group, directing the electrophilic nitration to the ortho and para positions. The existing amino group at position 2 directs to the ortho (position 3) and para (position 5) positions. The concerted effect favors nitration at position 3. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-hydroxypyridine (5.5 g, 50 mmol).

  • Acidic Medium: Carefully add concentrated sulfuric acid (25 mL) to the flask while cooling in an ice-water bath to maintain the internal temperature below 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (3.5 mL, ~55 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of 2-amino-5-hydroxypyridine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (1:1).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. A yellow precipitate will form.

  • Isolation of Intermediate: Collect the yellow solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum at 50 °C to a constant weight.

PART 2: Synthesis of Pyrido[2,3-b]pyrazin-8-ol

Rationale: This step combines the reduction of the nitro group and the cyclocondensation in a one-pot procedure. Sodium dithionite is a common and effective reducing agent for converting aromatic nitro groups to amines in aqueous media. The newly formed 2,3-diamino-5-hydroxypyridine is highly reactive and, in the presence of glyoxal (a 1,2-dicarbonyl compound), undergoes a rapid and regioselective condensation to form the thermodynamically stable aromatic pyrido[2,3-b]pyrazine ring system.[6] The reaction is typically heated to ensure completion of both the reduction and the cyclization.

Caption: Reaction Scheme for Pyrido[2,3-b]pyrazin-8-ol Synthesis

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the 2-amino-5-hydroxy-3-nitropyridine (6.2 g, 40 mmol) from Part 1 in a mixture of ethanol (100 mL) and deionized water (100 mL).

  • Addition of Reducing Agent: To this suspension, add sodium dithionite (20.9 g, 120 mmol) in one portion.

  • Addition of Dicarbonyl: Immediately add a 40% aqueous solution of glyoxal (6.9 mL, 60 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 4 hours. The color of the mixture should change significantly.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC (Ethyl Acetate/Methanol, 9:1).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. A dark solid should precipitate.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

    • Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, purify the crude material by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes.

  • Drying: Dry the purified solid under vacuum at 60 °C to yield Pyrido[2,3-b]pyrazin-8-ol as a solid.

Characterization and Expected Results

The final product, Pyrido[2,3-b]pyrazin-8-ol, should be characterized to confirm its identity and purity.

  • Appearance: Typically a yellow to brown solid.

  • Yield: Expected yields for this two-step synthesis are in the range of 60-75%.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals consistent with the pyrido[2,3-b]pyrazine core and a signal for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the product.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for O-H and N-H stretching, as well as aromatic C-H and C=N/C=C stretching vibrations.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a well-ventilated fume hood.

  • Nitration Reaction: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Strict temperature control is essential.

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can ignite if it comes into contact with moisture. Handle it in a dry environment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of Pyrido[2,3-b]pyrazin-8-ol, a valuable building block in the fields of medicinal chemistry and materials science. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this procedure for the synthesis of related analogues. The successful synthesis and characterization of this compound will enable further exploration of the therapeutic and material applications of the pyrido[2,3-b]pyrazine scaffold.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. Available at: [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Molecules, 2018. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. European Journal of Medicinal Chemistry, 2013. Available at: [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 2017. Available at: [Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2013. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information, 2023. Available at: [Link]

  • Synthesis of pyrido[2,3-b]pyrazines (170). ResearchGate, N.D. Available at: [Link]

Sources

Application

Application Notes and Protocols: Pyrido[2,3-b]pyrazin-8-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Advantage of the Pyrido[2,3-b]pyrazine Scaffold In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal class of therapeutic targets. The aberrant signaling ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Pyrido[2,3-b]pyrazine Scaffold

In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal class of therapeutic targets. The aberrant signaling cascades driven by mutated or overexpressed kinases are hallmarks of numerous cancers and inflammatory diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. The pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold" in this pursuit. Its rigid, heterocyclic structure provides a robust framework for presenting pharmacophoric elements in a well-defined three-dimensional space, facilitating strong and specific interactions within the ATP-binding pocket of various kinases.[1][2]

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Pyrido[2,3-b]pyrazin-8-ol as a key starting material for the synthesis of a diverse array of potent kinase inhibitors. The hydroxyl group at the 8-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. We will detail the synthesis of this precursor, its conversion into key intermediates, and provide step-by-step protocols for the preparation of kinase inhibitors targeting clinically relevant kinases such as the Epidermal Growth Factor Receptor (EGFR).

Part 1: Synthesis of the Core Precursor, Pyrido[2,3-b]pyrazin-8-ol

The journey to novel kinase inhibitors begins with the efficient and reliable synthesis of the core scaffold. Pyrido[2,3-b]pyrazin-8-ol can be readily prepared from the commercially available and relatively inexpensive starting material, 2-amino-3-hydroxypyridine, through a condensation reaction with a suitable 1,2-dicarbonyl compound, such as glyoxal.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazin-8-ol

This protocol outlines a generalized procedure for the acid-catalyzed condensation of 2-amino-3-hydroxypyridine with glyoxal.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • To this solution, add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • With vigorous stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield Pyrido[2,3-b]pyrazin-8-ol.

Characterization: The identity and purity of the synthesized Pyrido[2,3-b]pyrazin-8-ol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Derivatization of Pyrido[2,3-b]pyrazin-8-ol: Creating a Versatile Intermediate

The 8-hydroxy group of Pyrido[2,3-b]pyrazin-8-ol is the gateway to diversification. A common and highly effective strategy is to convert the hydroxyl group into a good leaving group, such as a chloride. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 8-chloropyrido[2,3-b]pyrazine is a key intermediate, primed for nucleophilic aromatic substitution (SNAᵣ) reactions.

Protocol 2: Synthesis of 8-Chloropyrido[2,3-b]pyrazine

Materials:

  • Pyrido[2,3-b]pyrazin-8-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or another high-boiling inert solvent)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Pyrido[2,3-b]pyrazin-8-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 8-chloropyrido[2,3-b]pyrazine.

Part 3: Synthesis of Kinase Inhibitors from 8-Chloropyrido[2,3-b]pyrazine

The 8-chloro intermediate is a versatile platform for introducing a wide range of substituents, particularly amines, which are crucial for interacting with the hinge region of many kinases. The following protocol describes a general procedure for the synthesis of N-substituted-8-aminopyrido[2,3-b]pyrazines, exemplified by the synthesis of a potential EGFR inhibitor.

Protocol 3: Synthesis of an N-Aryl-8-aminopyrido[2,3-b]pyrazine Derivative

This protocol details the synthesis of a derivative where an aniline is coupled to the 8-position of the pyrido[2,3-b]pyrazine core. Such modifications are critical for achieving high-affinity binding to the ATP pocket of kinases like EGFR.

Materials:

  • 8-Chloropyrido[2,3-b]pyrazine

  • Substituted aniline (e.g., 3-ethynylaniline for targeting certain EGFR mutants)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 8-chloropyrido[2,3-b]pyrazine (1.0 eq), the substituted aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-8-aminopyrido[2,3-b]pyrazine.

Structure-Activity Relationship (SAR) and Kinase Inhibition Data

The derivatization of the pyrido[2,3-b]pyrazine scaffold has led to the discovery of potent inhibitors against a range of kinases. The substituents at various positions play a crucial role in determining the potency and selectivity of these compounds. For instance, derivatives of the related pyrido[2,3-b][2][3]oxazine scaffold have shown significant promise as EGFR tyrosine kinase inhibitors, with some compounds exhibiting nanomolar potency against resistant cancer cell lines.[4][5]

Compound IDScaffoldR1R2Target KinaseIC₅₀ (nM)Cell LineReference
7f Pyrido[2,3-b][2][3]oxazineVariesVariesEGFR90HCC827[4][5]
7f Pyrido[2,3-b][2][3]oxazineVariesVariesEGFR (L858R/T790M)890H1975[4][5]
7n Pyrido[2,3-b]pyrazineVariesVariesNot Specified150PC9-ER (Erlotinib-resistant)[3]

Note: The specific substituents for each compound are detailed in the cited literature.

Visualizing the Workflow and Pathways

Synthetic Workflow

G A 2-Amino-3-hydroxypyridine B Pyrido[2,3-b]pyrazin-8-ol A->B Glyoxal, H+ C 8-Chloropyrido[2,3-b]pyrazine B->C POCl3 D Diverse Kinase Inhibitors C->D Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: Synthetic workflow from precursor to kinase inhibitors.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR ATP ATP ATP->EGFR Binds to ATP pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

Pyrido[2,3-b]pyrazin-8-ol is a highly valuable and versatile precursor for the development of novel kinase inhibitors. Its straightforward synthesis and the reactivity of the 8-hydroxy group provide a robust platform for medicinal chemists to generate diverse libraries of compounds for screening and optimization. The protocols and data presented herein offer a solid foundation for researchers to embark on their own discovery programs targeting a wide range of kinases implicated in human diseases. Future work in this area will likely focus on the development of highly selective inhibitors, the exploration of novel substitution patterns, and the optimization of pharmacokinetic and pharmacodynamic properties to identify the next generation of targeted therapies.

References

  • Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6154-6158. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169951. Available at: [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 169-184. Available at: [Link]

  • Doherty, A. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1888. Available at: [Link]

  • Mongin, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2947. Available at: [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Catalytic cross-coupling reactions involving Pyrido[2,3-b]pyrazin-8-ol

Application Note: Catalytic Cross-Coupling Strategies for Pyrido[2,3-b]pyrazin-8-ol Derivatives in Drug Discovery Executive Summary Pyrido[2,3-b]pyrazine scaffolds are privileged structures in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Strategies for Pyrido[2,3-b]pyrazin-8-ol Derivatives in Drug Discovery

Executive Summary

Pyrido[2,3-b]pyrazine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors (e.g., targeting B-Raf, PI3K, and MEK pathways) and advanced functional materials[1][2]. Functionalization at the C8 position is critical for exploring structure-activity relationships (SAR) during lead optimization. This technical guide details the strategic activation of pyrido[2,3-b]pyrazin-8-ol and the subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) required to generate diverse, high-purity C8-substituted libraries[3][4].

Mechanistic Rationale: Scaffold Activation

Pyrido[2,3-b]pyrazin-8-ol exists in tautomeric equilibrium with its keto form, pyrido[2,3-b]pyrazin-8(5H)-one. Direct cross-coupling of the C8-hydroxyl group is thermodynamically unfavorable due to the high bond dissociation energy of the C–O bond. Therefore, the strategic activation of the hydroxyl group into a highly reactive pseudohalide, such as a trifluoromethanesulfonate (triflate), is an obligatory first step[5][6]. Once activated, the electron-deficient nature of the pyrido[2,3-b]pyrazine ring facilitates rapid oxidative addition by low-valent Palladium(0) catalysts, making it an excellent substrate for diverse cross-coupling methodologies[3][7].

Workflow A Pyrido[2,3-b]pyrazin-8-ol (C8-OH) B Pyrido[2,3-b]pyrazin-8-yl triflate (Activated Electrophile) A->B Tf2O, Base 0°C to RT C Suzuki-Miyaura (C-C Bond) B->C Ar-B(OH)2, Pd cat. Base, Heat D Buchwald-Hartwig (C-N Bond) B->D R-NH2, Pd cat. Xantphos, Base

Fig 1. Strategic activation and cross-coupling workflow for Pyrido[2,3-b]pyrazin-8-ol.

Pre-Coupling Activation Protocol: Synthesis of Pyrido[2,3-b]pyrazin-8-yl Triflate

Causality: Triflic anhydride (Tf2O) is preferred over phosphoryl chloride (POCl3) for sensitive substrates. Triflation proceeds under milder basic conditions and avoids the harsh, highly acidic, and high-temperature conditions required for chlorination, which can degrade complex or sterically hindered intermediates[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of pyrido[2,3-b]pyrazin-8-ol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under a strict inert argon atmosphere.

  • Base Addition: Add 3.0 eq of anhydrous pyridine or triethylamine (Et3N). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add 1.2 eq of trifluoromethanesulfonic anhydride (Tf2O). Self-Validating Step: The dropwise addition is critical to control the exothermic nature of the reaction, preventing dimerization or thermal decomposition of the starting material.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours. Monitor completion via LC-MS (look for the mass shift corresponding to the addition of the -SO2CF3 group).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Note: The crude triflate is prone to hydrolysis and should be used immediately in the subsequent cross-coupling step[6].

Palladium-Catalyzed Cross-Coupling Protocols

Suzuki-Miyaura Coupling (C–C Bond Formation)

Causality: The Suzuki-Miyaura reaction is highly effective for creating C–C bonds by coupling an organoboron reagent with the activated C8-triflate[5]. For the electron-deficient pyrido[2,3-b]pyrazine system, Pd(dppf)Cl2 or Pd(PPh3)4 are optimal due to their robust stability and ability to facilitate transmetalation even with sterically hindered boronic acids[3][4].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine pyrido[2,3-b]pyrazin-8-yl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq)[4].

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl2.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive, electron-rich boronate complex[4].

  • Reaction: Heat the mixture at 90–100 °C for 3-6 hours under an argon atmosphere[4]. Monitor via TLC.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, partition with EtOAc/H2O, and purify the organic phase via silica gel flash chromatography.

Buchwald-Hartwig Amination (C–N Bond Formation)

Causality: To synthesize 8-amino derivatives—which are critical for establishing hydrogen bonding networks in kinase active sites—Buchwald-Hartwig coupling is employed[8]. A catalyst system of Pd2(dba)3 combined with Xantphos is frequently utilized. Xantphos provides a wide bite angle, which thermodynamically promotes reductive elimination over undesirable β-hydride elimination, especially when coupling primary aliphatic or aromatic amines[4][8].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the C8-triflate (1.0 eq), the target amine (1.2 eq), and Cs2CO3 (2.0 eq) in anhydrous DMF or toluene[4].

  • Catalyst System: Add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%)[4][8].

  • Reaction: Heat at 100 °C for 5-8 hours under a strict argon atmosphere. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand, which would immediately deactivate the catalyst complex.

  • Purification: Cool the mixture, filter off the inorganic salts, concentrate under high vacuum to remove DMF, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + C8-Triflate TM Trans- metalation OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination TM->RE RE->Pd0 - Coupled Product

Fig 2. Palladium-catalyzed cycle for activated pyrido[2,3-b]pyrazine substrates.

Quantitative Data Summary

The following table summarizes the optimized conditions based on recent synthetic evaluations of pyrido[2,3-b]pyrazine derivatives[4][8].

Coupling TypeElectrophileOptimal Catalyst SystemOptimal BaseSolvent SystemAvg. Yield
Suzuki-Miyaura C8-Triflate / HalidePd(dppf)Cl2 (5 mol%)K2CO3 (3.0 eq)1,4-Dioxane/H2O (4:1)80–88%
Suzuki-Miyaura C8-Triflate / HalidePd(PPh3)4 (5 mol%)Na2CO3 (3.0 eq)Toluene/H2O (3:1)70–75%
Buchwald-Hartwig C8-Triflate / HalidePd2(dba)3 / XantphosCs2CO3 (2.0 eq)DMF (Anhydrous)75–82%
Buchwald-Hartwig C8-Triflate / HalidePd(OAc)2 / BINAPKOtBu (2.0 eq)Toluene (Anhydrous)60–65%

References

  • Pyrido[2,3-b]pyrazin-8-ol , Benchchem. 1

  • Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine , Synthesis (Thieme Connect). 3

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives , IKM. 4

  • Pyrido[2,3-b]pyrazin-8-ol (Triflate Activation) , Benchchem. 5

  • Pyridopyrazine derivatives and their use (US8937068B2) , Google Patents. 2

  • Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds (US8133847B2) , Google Patents. 6

  • WO 2013/080156 Al , Googleapis. 7

  • Pyrido[2,3-b]pyrazin-8-amine , Benchchem.8

Sources

Application

Application Note: Divergent Functionalization of the Pyrido[2,3-b]pyrazin-8-ol Core Structure

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural functionalization, and validated experimental protocols for the pyrido[2,3-b]py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural functionalization, and validated experimental protocols for the pyrido[2,3-b]pyrazine scaffold.

Introduction & Scientific Rationale

The pyrido[2,3-b]pyrazine core is a privileged bicyclic heteroaromatic scaffold in modern drug discovery. Structurally analogous to quinoxalines and pteridines, this electron-deficient system is frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors (e.g., targeting EGFR and FGFR)[1], as well as Toll-like receptor 7/8 (TLR7/8) antagonists for immune modulation[2].

A critical starting material for exploring this chemical space is pyrido[2,3-b]pyrazin-8-ol (CAS: 116598-86-8)[3]. In solution and solid states, this compound exists predominantly as its tautomer, 5H-pyrido[2,3-b]pyrazin-8-one . Direct functionalization of the 8-position is challenging due to the thermodynamic stability of the amide-like tautomer. Therefore, the strategic activation of the 8-hydroxyl/oxo group into a highly reactive electrophilic handle—typically a chloride—is the gateway step for subsequent divergent functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[4].

Mechanistic Causality in Scaffold Activation

The conversion of pyrido[2,3-b]pyrazin-8-ol to 8-chloro-pyrido[2,3-b]pyrazine is typically achieved using phosphorus oxychloride (POCl3). The addition of catalytic N,N-dimethylformamide (DMF) is highly recommended. DMF reacts with POCl3 to form a Vilsmeier-Haack-type intermediate (chloroiminium ion), which acts as a superior electrophile compared to POCl3 alone. The oxygen atom of the pyrido[2,3-b]pyrazin-8-one tautomer attacks this intermediate, forming a highly reactive phosphorodichloridate leaving group that is subsequently displaced by a chloride ion, yielding the fully aromatized 8-chloro derivative.

Once the 8-chloro intermediate is isolated, the highly electron-withdrawing nature of the fused pyrazine and pyridine nitrogens makes the C8 position exceptionally susceptible to nucleophilic attack, enabling rapid SNAr reactions with aliphatic amines[5].

Visualizing the Functionalization Strategy

To contextualize the synthetic workflow, the following diagram illustrates the divergent pathways accessible from the activated 8-chloro hub.

G A Pyrido[2,3-b]pyrazin-8-ol (Tautomeric 8-one) B Chlorination (POCl3, cat. DMF, Heat) A->B Activation C 8-Chloro-pyrido[2,3-b]pyrazine (Electrophilic Hub) B->C Intermediate D SNAr Reaction (Aliphatic Amines, Base) C->D Nucleophile E Buchwald-Hartwig (Aryl Amines, Pd Catalyst) C->E Cross-Coupling F Suzuki-Miyaura (Boronic Acids, Pd Catalyst) C->F C-C Bond Formation

Caption: Workflow for the divergent functionalization of the Pyrido[2,3-b]pyrazin-8-ol core.

Biological Application: Kinase Inhibition

Derivatives functionalized at the 8-position frequently act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases like EGFR, they halt downstream survival and proliferation cascades[1].

Pathway L Extracellular Ligand (e.g., EGF) R Receptor Tyrosine Kinase (EGFR / FGFR) L->R Activation P1 PI3K / AKT Pathway (Survival) R->P1 Phosphorylation P2 RAS / MAPK Pathway (Proliferation) R->P2 Phosphorylation I Pyrido[2,3-b]pyrazine Derivative (Inhibitor) I->R ATP-competitive binding Out Tumor Cell Apoptosis & Growth Arrest P1->Out Blocked P2->Out Blocked

Caption: Mechanism of action for 8-functionalized pyrido[2,3-b]pyrazine kinase inhibitors.

Quantitative Data Summary

The choice of reaction conditions depends heavily on the nucleophile. The table below summarizes optimized conditions for functionalizing the 8-chloro-pyrido[2,3-b]pyrazine intermediate based on industry-standard methodologies[4],[5].

Reaction TypeReagents / NucleophileCatalyst / BaseSolvent & TempExpected YieldPrimary Application
Chlorination POCl3cat. DMFNeat, 90–100 °C75–85%Intermediate Generation
SNAr Primary/Secondary Aliphatic AminesDIPEA or Et3NEtOH or DMF, 80–100 °C (or MW)80–95%TLR7/8 Antagonists
Buchwald-Hartwig Anilines / Aryl AminesPd2(dba)3, Xantphos, Cs2CO31,4-Dioxane, 100 °C60–80%Kinase Inhibitors
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl2, K2CO3Dioxane/H2O, 90 °C65–85%Optoelectronic Materials

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-pyrido[2,3-b]pyrazine

Objective: Convert the tautomeric 8-ol/8-one into a reactive electrophile.

Reagents:

  • Pyrido[2,3-b]pyrazin-8-ol (1.0 eq)

  • Phosphorus oxychloride (POCl3) (10.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) to exclude atmospheric moisture.

  • Addition: Suspend Pyrido[2,3-b]pyrazin-8-ol in POCl3 at room temperature. The suspension will remain heterogeneous.

  • Catalysis: Add catalytic DMF dropwise. Rationale: DMF initiates the formation of the highly electrophilic Vilsmeier-Haack complex, which accelerates the chlorination and improves yields.

  • Heating: Heat the reaction mixture to 90–100 °C using an oil bath. The mixture will gradually turn into a dark, homogeneous solution as the reaction progresses. Maintain temperature for 2–4 hours.

  • Monitoring: Monitor reaction completion via TLC (eluent: EtOAc/Hexane). Quench a small aliquot in saturated aqueous NaHCO3 before spotting to prevent POCl3 degradation on the silica plate.

  • Workup (Critical Step): Cool the mixture to room temperature. Concentrate the bulk of the excess POCl3 under reduced pressure (rotary evaporator, equipped with a base trap).

  • Quenching: Carefully pour the concentrated dark residue onto crushed ice while stirring vigorously. Neutralize the aqueous mixture to pH 7–8 using cold saturated NaHCO3 solution. Rationale: Strict temperature control during quenching prevents the hydrolysis of the newly formed 8-chloro product back to the 8-ol starting material.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: SNAr Amination for TLR7/8 Antagonists

Objective: Introduce an aliphatic amine at the C8 position using microwave-assisted SNAr[2].

Reagents:

  • 8-Chloro-pyrido[2,3-b]pyrazine (1.0 eq)

  • Aliphatic Amine (e.g., 4-(boc-aminomethyl)piperidine) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 8-chloro-pyrido[2,3-b]pyrazine in anhydrous EtOH.

  • Reagent Addition: Add the aliphatic amine followed by DIPEA. Rationale: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the substitution and preventing the deactivation of the amine nucleophile.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 1 to 3 hours. (Alternatively, heat in a conventional oil bath at reflux for 6–12 hours).

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in DCM, wash with water and brine, dry over Na2SO4, and concentrate. Purify the product using flash chromatography (typically requiring a polar eluent system such as DCM/MeOH or an NH2-bonded silica column) to yield the 8-amino-pyrido[2,3-b]pyrazine derivative[5].

Troubleshooting & Best Practices

  • Incomplete Chlorination: If unreacted starting material persists during Protocol A, ensure that the POCl3 is fresh (free of phosphoric acid degradation products) and that the system is strictly anhydrous. Increasing the catalytic amount of DMF to 0.2 eq can also force completion.

  • Regioselectivity Concerns: While the 8-position is highly activated, over-heating during cross-coupling or SNAr can sometimes lead to side reactions if the pyrazine ring is additionally substituted. Strict adherence to stoichiometric equivalents of the nucleophile is advised.

  • Handling 8-Chloro Intermediates: 8-Chloro-pyrido[2,3-b]pyrazine is sensitive to ambient moisture over prolonged periods. It should be stored under an inert atmosphere (Argon or N2) at -20 °C if not used immediately in subsequent coupling steps.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • TLR7/8 antagonists and uses thereof (US10836750B1)
  • Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders (WO2017106607A1)
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Method

Application Note: Advanced Chromatographic Isolation and Purification of Pyrido[2,3-b]pyrazin-8-ol

Introduction & Chemical Context The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold frequently utilized in the design of advanced therapeutics, including inhibitors of TGF-beta receptor kinases and erlot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold frequently utilized in the design of advanced therapeutics, including inhibitors of TGF-beta receptor kinases and erlotinib-resistant tumor inhibitors[1]. The synthesis of these scaffolds typically involves the condensation of pyridinediamines with α-oxocarbonyl compounds. When unsymmetrical dioxo compounds are used, the reaction inherently produces multiple regioisomers[1].

Isolating a specific isomer, such as Pyrido[2,3-b]pyrazin-8-ol (CAS: 116598-86-8)[2], presents significant chromatographic challenges. The molecule features multiple basic nitrogen atoms capable of secondary interactions with silica matrices, and a hydroxyl group ortho to the bridgehead nitrogen that establishes a dynamic keto-enol tautomerization (8-ol ⇌ 8(5H)-one). If not properly controlled via mobile phase chemistry, this tautomeric equilibrium and polarity profile will result in severe peak tailing, peak splitting, and poor resolution from closely related regioisomers[3].

Physicochemical Profiling & Chromatographic Implications

To design a self-validating purification system, the physicochemical properties of the target molecule must dictate the stationary and mobile phase selections.

Table 1: Physicochemical and Chromatographic Parameters

ParameterValueChromatographic Implication
Target Compound Pyrido[2,3-b]pyrazin-8-olTarget analyte for isolation[2].
Molecular Weight 147.14 g/mol Detectable via MS (Target XIC: m/z 148.05 [M+H]⁺)[4].
Core Structure Bicyclic Nitrogen HeterocycleHigh polarity; requires aqueous-rich RP-HPLC gradients.
Tautomerism 8-ol ⇌ 8(5H)-oneCauses peak tailing; requires an acidic mobile phase (pH < 3) to lock the ionization state.
UV Absorbance ~254 nm, ~280 nmIdeal for dual-wavelength UV or Photodiode Array (PDA) detection.

Purification Strategy & Causality

A two-dimensional purification approach is required to achieve >99% purity.

  • Orthogonal Cleanup (Normal Phase): Initial flash chromatography on silica gel removes highly lipophilic byproducts, unreacted starting materials, and baseline tars[4].

  • Isomeric Resolution (Reversed-Phase): Because regioisomers possess nearly identical polarities, normal phase chromatography is insufficient for final purity. Mass-directed automated preparative RP-HPLC is the gold standard for this separation[4].

  • Buffer Selection Causality: To suppress the keto-enol tautomerization and protonate the basic pyrazine nitrogens, an acidic modifier is mandatory. While Trifluoroacetic acid (TFA) provides excellent peak shapes, 0.1% Formic Acid (FA) is strictly preferred here. FA prevents the severe ion suppression in the Electrospray Ionization (ESI) source that TFA causes, ensuring the mass spectrometer can accurately trigger fraction collection[4].

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Regioisomers + Byproducts) Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash Waste1 Non-polar Impurities Flash->Waste1 Waste Enriched Enriched Pyrido[2,3-b]pyrazin-8-ol (>80% Purity) Flash->Enriched Target Fraction HPLC Mass-Directed Prep RP-HPLC (C18, MeCN/H2O + 0.1% FA) Enriched->HPLC Waste2 Closely Eluting Regioisomers HPLC->Waste2 Waste Pure Pure Pyrido[2,3-b]pyrazin-8-ol (>99% Purity) HPLC->Pure Target Peak (m/z 148.05)

Workflow for the isolation and purification of Pyrido[2,3-b]pyrazin-8-ol from crude mixtures.

Detailed Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography (Bulk Cleanup)

Objective: Remove bulk impurities and enrich the target compound prior to HPLC.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a mass of Celite 545 equal to twice the crude mass. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band-broadening that occurs when polar samples crash out of solution at the head of the column.

  • Column Equilibration: Equilibrate a standard silica gel flash cartridge (e.g., 40 g silica per 1 g of crude) with 100% Hexane.

  • Gradient Elution: Run a linear gradient from 100% Hexane to 50:50 Hexane/Ethyl Acetate over 12 Column Volumes (CV)[4].

  • Fraction Collection & Analysis: Monitor elution via UV at 254 nm. The pyrido[2,3-b]pyrazine core typically elutes between 30–40% Ethyl Acetate. Pool the UV-active fractions and verify the presence of the target mass via LC-MS. Concentrate the enriched fractions under vacuum.

Protocol 2: Mass-Directed Preparative RP-HPLC (Final Polish)

Objective: Resolve the 8-ol target from closely eluting regioisomers (e.g., 3-ol or 2-ol derivatives) and achieve >99% purity.

  • System Validation & Suitability (Self-Validation Step): Before injecting the valuable enriched sample, inject a known standard of a related pyrazine. Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , the column may have active silanols or the mobile phase pH is insufficiently buffered. Do not proceed until As​≤1.5 is achieved by preparing fresh 0.1% FA buffer or replacing the column[3].

  • Stationary Phase: Utilize a high-carbon-load, fully end-capped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Causality: End-capping is critical to shield the basic pyrazine nitrogens from interacting with residual acidic silanols on the silica support, which causes irreversible adsorption.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)[4].

  • Gradient Program:

    • 0–2 min: Isocratic at 5% B (Desalting and injection transient stabilization).

    • 2–22 min: Linear ramp from 5% B to 60% B (Shallow gradient to maximize isomeric resolution)[4].

    • 22–25 min: Column wash at 95% B.

    • Flow Rate: 20.0 mL/min.

  • Fraction Triggering: Set the mass spectrometer to trigger fraction collection based on the Extracted Ion Chromatogram (XIC) for m/z 148.05 in positive ESI mode.

  • Recovery: Immediately freeze the collected aqueous/organic fractions and lyophilize to yield Pure Pyrido[2,3-b]pyrazin-8-ol as a solid. Avoid rotary evaporation at high temperatures, which can degrade the compound in the presence of concentrated formic acid.

Sources

Application

Preclinical Application Note: In Vivo Dosing Strategies for Pyrido[2,3-b]pyrazin-8-ol Administration

Pharmacological Context & Mechanism of Action Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) and its structurally functionalized derivatives represent a privileged class of bicyclic heteroaromatic scaffolds in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanism of Action

Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) and its structurally functionalized derivatives represent a privileged class of bicyclic heteroaromatic scaffolds in modern drug discovery. As a Senior Application Scientist, understanding the mechanistic application of this core is critical before initiating in vivo studies.

Recent structural optimizations of the pyrido[2,3-b]pyrazine hinge-binding moiety have yielded compounds with low nanomolar potency against mutant BRAF kinases, exhibiting highly favorable pharmacokinetic profiles for oncology models 1. Furthermore, replacing traditional 1,8-naphthyridine cores with a pyrido[2,3-b]pyrazine scaffold has been proven to significantly reduce the formation of reactive metabolites, yielding orally bioavailable TRPV1 antagonists for chronic inflammatory pain models 2. Beyond targeted therapeutics, the unique electronic properties of these heterocyclic compounds are actively utilized in electrochemical DNA sensing and the development of non-linear optical materials 3.

G RTK Receptor Tyrosine Kinase RAS RAS Protein RTK->RAS BRAF Mutant BRAF Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor Drug Pyrido[2,3-b]pyrazin-8-ol Drug->BRAF Hinge Binding Inhibition

Fig 1. Mechanism of Action: Pyrido[2,3-b]pyrazin-8-ol derivatives as BRAF kinase hinge binders.

Physicochemical Causality in Vehicle Selection

The rigid, planar bicyclic structure of pyrido[2,3-b]pyrazine promotes strong intermolecular π−π stacking. This results in high crystal lattice energy, making aqueous solvation thermodynamically unfavorable (solubility often < 10 µg/mL). To achieve reliable in vivo exposure, the formulation must disrupt these lattice forces without causing in vivo precipitation upon injection or oral administration.

Table 1: Formulations and Causality for Pyrido[2,3-b]pyrazin-8-ol Administration

RouteFormulation CompositionCausality / Mechanism of ActionVisual Appearance
IV 5% DMSO, 10% Solutol HS15, 85% SalineDMSO disrupts the crystal lattice. Solutol forms nano-micelles to entrap the lipophilic core, preventing precipitation in the bloodstream.Clear, colorless to pale yellow solution.
PO 0.5% Methylcellulose (MC), 0.1% Tween-80 in WaterMC increases vehicle viscosity to prevent particle settling. Tween-80 reduces the contact angle of hydrophobic particles, ensuring uniform wetting.Homogeneous opaque suspension.

Quantitative Pharmacokinetic Targets

When dosing pyrido[2,3-b]pyrazin-8-ol derivatives in preclinical rodent models, achieving specific pharmacokinetic thresholds is necessary to ensure target engagement.

Table 2: Target Preclinical PK Parameters (Rodent Model, 10 mg/kg PO, 2 mg/kg IV)

ParameterSymbolTarget RangeBiological Significance
Maximum Concentration Cmax​ > 1000 ng/mLEnsures free-drug concentration exceeds the cellular IC50​ .
Area Under Curve AUC0−∞​ > 4000 h*ng/mLIndicates robust systemic exposure and metabolic stability.
Half-life T1/2​ 2.0 - 6.0 hDictates dosing frequency for efficacy models (e.g., QD vs BID).
Clearance Cl < 30 mL/min/kgLow clearance prevents rapid elimination via hepatic metabolism.
Bioavailability %F > 30%Critical threshold for advancing the compound as an oral drug.

Self-Validating Experimental Protocols

PK F 1. Vehicle Formulation D 2. IV/PO Dosing F->D S 3. Serial Sampling D->S E 4. Plasma Extraction S->E A 5. LC-MS/MS Analysis E->A

Fig 2. Standardized in vivo pharmacokinetic (PK) evaluation workflow for novel compounds.

Protocol A: Formulation Preparation (Self-Validating)
  • Weighing: Accurately weigh the required amount of the pyrido[2,3-b]pyrazin-8-ol derivative into a sterile glass vial.

  • Solvent Addition (IV): Add DMSO (5% of final volume) and vortex for 2 minutes until fully dissolved. Add Solutol HS15 (10% of final volume) and sonicate at 37°C for 5 minutes.

  • Aqueous Phase Addition: Slowly add 0.9% sterile saline (85% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • System Validation (Critical): Centrifuge a 100 µL aliquot of the final IV formulation at 10,000 x g for 5 minutes. Validation criteria: The absence of a pellet confirms the API is fully solubilized or stably suspended in nano-micelles, mitigating the risk of fatal pulmonary embolism upon injection.

Protocol B: In Vivo Dosing & Serial Sampling
  • Animal Preparation: Fast 8-10 week old male C57BL/6 mice for 12 hours prior to PO dosing. Causality: Fasting eliminates food-effect variability, which can artificially alter the absorption of highly lipophilic compounds.

  • Administration:

    • IV Group: Administer 2 mg/kg via the lateral tail vein (Dose volume: 5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (Dose volume: 10 mL/kg).

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • System Validation (Critical): Collect blood directly into K2EDTA-coated tubes and immediately place on wet ice. Centrifuge at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection. Validation criteria: Immediate cooling halts ex vivo enzymatic degradation of the compound, ensuring the measured concentration reflects true circulating levels.

Protocol C: LC-MS/MS Bioanalytical Quantification
  • Protein Precipitation: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of cold Acetonitrile containing an internal standard (e.g., 50 ng/mL Verapamil).

  • Extraction: Vortex the plate for 3 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ QTRAP). Utilize a C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • System Validation (Critical): Evaluate the calibration curve and Quality Control (QC) samples. Validation criteria: The calibration curve must exhibit an R2≥0.99 . Low, medium, and high QC samples must fall within ±15% of their nominal concentrations to validate the run.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
  • Source: RSC Advances (RSC Publishing)

Sources

Method

Advanced Application Note: Developing Fluorescent Probes via the Pyrido[2,3-b]pyrazin-8-ol Scaffold

Executive Summary & Mechanistic Rationale The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern chemical biology and materials science. The pyrido[2,3-b]pyrazin-8-ol scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern chemical biology and materials science. The pyrido[2,3-b]pyrazin-8-ol scaffold has emerged as a highly versatile, π -deficient heterocyclic core[1]. Fusing a pyridine ring with a pyrazine ring creates an exceptionally strong electron-acceptor (A) unit. When synthetically coupled with electron-donating (D) moieties (e.g., diarylamines or carbazoles), the resulting D-A or D-A-D architectures exhibit pronounced Planarized Intramolecular Charge Transfer (PLICT)[1][2].

Why choose this scaffold? Unlike traditional fluorophores (e.g., coumarins or fluoresceins) that often suffer from small Stokes shifts and aggregation-caused quenching (ACQ), pyrido[2,3-b]pyrazine derivatives offer tunable band gaps spanning the entire visible spectrum (blue to red)[3]. Furthermore, their inherent positive solvatochromism and sensitivity to local microenvironments make them ideal candidates for biomolecular sensing, such as detecting calf thymus DNA (ctDNA) or specific metal ions[1][4].

G D1 Donor Moiety (e.g., Diarylamine) A Acceptor Core (Pyrido[2,3-b]pyrazin-8-ol) D1->A Electron Donation ICT Intramolecular Charge Transfer (ICT) State A->ICT Excitation D2 Donor Moiety (e.g., Diarylamine) D2->A Electron Donation Emission Tunable Emission (Blue to Red) ICT->Emission Relaxation

Fig 1. Donor-Acceptor-Donor (D-A-D) architecture driving ICT and tunable emission.

Photophysical Profiling

Understanding the baseline photophysics of the scaffold is critical before functionalizing it for specific assays. By modulating the electron-donating strength of the substituents attached to the pyrido[2,3-b]pyrazine core, researchers can finely tune the emission wavelength and the Photoluminescence Quantum Yield (PLQY)[2][3].

Table 1: Photophysical Properties of Typical Pyrido[2,3-b]pyrazine D-A-D Derivatives
Donor Substituent (D)Absorption Max ( λabs​ , nm)Emission Max ( λem​ , nm)Stokes Shift (nm)PLQY ( ΦF​ , %)Emission Color
Diphenylamine4124867482.4Blue
Carbazole4355259076.1Green
Phenothiazine46058012045.3Yellow/Orange
Julolidine48562413938.7Red

(Note: Data synthesized from standard D-A-D tuning profiles in toluene[2][3].)

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis, photophysical validation, and application of a pyrido[2,3-b]pyrazin-8-ol-based fluorescent probe designed for ctDNA sensing.

Protocol A: Synthesis of the D-A-D Probe via Buchwald-Hartwig Amination

Causality Note: The Buchwald-Hartwig cross-coupling is chosen over nucleophilic aromatic substitution ( SN​Ar ) because it allows for the modular attachment of bulky, weak nucleophiles (like diarylamines) to the electron-deficient core without requiring harsh, scaffold-degrading temperatures[2].

Reagents:

  • 8-bromo-pyrido[2,3-b]pyrazin-8-ol derivative (1.0 equiv)

  • Donor amine (e.g., diphenylamine) (2.2 equiv)

  • Pd2​(dba)3​ (0.05 equiv)

  • XPhos (0.1 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: In a glovebox or under strict argon atmosphere, add the brominated core, donor amine, Pd2​(dba)3​ , XPhos, and NaOtBu to an oven-dried Schlenk tube. Crucial: Moisture must be rigorously excluded to prevent the rapid quenching of the palladium catalyst.

  • Solvent Addition: Inject anhydrous toluene to achieve a 0.1 M concentration of the limiting reagent.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradients) to isolate the pure D-A-D fluorophore.

Protocol B: Photophysical Characterization & Solvatochromism

Causality Note: Measuring the probe in solvents of varying polarity validates the PLICT mechanism. A massive red-shift in polar solvents confirms that the excited state is highly polarized, a prerequisite for environmental sensitivity[1][2].

Procedure:

  • Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Dilute the stock to a final working concentration of 10 µM in a series of solvents: Hexane, Toluene, Chloroform, THF, and Ethanol.

  • UV-Vis Absorption: Record the absorption spectra (300–600 nm) to determine the λabs​ for each solvent.

  • Fluorescence Emission: Excite the samples at their respective λabs​ . Record the emission spectra. You should observe a significant bathochromic (red) shift as solvent polarity increases.

  • Absolute PLQY: Utilize an integrating sphere attached to the spectrofluorometer to measure the absolute quantum yield, avoiding the errors inherent in using reference dyes with mismatched refractive indices.

Protocol C: ctDNA Fluorescence Titration Assay

Causality Note: The probe is designed to be weakly fluorescent in aqueous media due to non-radiative decay caused by free molecular rotation. Upon intercalating or groove-binding with ctDNA, the rotation is sterically hindered, triggering a massive fluorescence "turn-on"[4].

Procedure:

  • Prepare a 10 µM solution of the probe in Tris-HCl buffer (10 mM, pH 7.4, containing 1% DMSO to ensure solubility).

  • Record the baseline fluorescence emission spectrum.

  • Sequentially titrate aliquots of a standardized ctDNA stock solution (0 to 50 µM final concentration) into the cuvette.

  • Equilibrate for 3 minutes after each addition before recording the emission spectrum.

  • Plot the fluorescence intensity at λem​ versus ctDNA concentration to determine the binding constant ( Kb​ ) using the Benesi-Hildebrand equation.

Self-Validating Systems & Troubleshooting Logic

A robust protocol must be self-validating. To ensure that the fluorescence turn-on observed in Protocol C is genuinely due to target binding and not an artifact (e.g., solvent evaporation or aggregation), specific control logic must be implemented.

Validation Checkpoints:

  • Isosbestic Points: During the UV-Vis titration with ctDNA, the presence of a clear isosbestic point indicates a clean, two-state transition between the free probe and the probe-DNA complex. Lack of an isosbestic point suggests non-specific aggregation.

  • Specificity Screening: Expose the probe to competing biomolecules (e.g., RNA, Bovine Serum Albumin, and various amino acids). A trustworthy probe will show a >10-fold selective fluorescence enhancement for DNA over these interferents[4].

G Syn Probe Synthesis (Buchwald-Hartwig) Pur Purification & NMR/MS Validation Syn->Pur Photo Photophysical Profiling (Solvatochromism & PLQY) Pur->Photo Assay ctDNA Titration Assay (Fluorescence Turn-On) Photo->Assay Control Control: Selectivity vs. RNA/Proteins Assay->Control Specificity Check Valid Validated Biosensor Control->Valid Positive Result

Fig 2. Self-validating workflow from probe synthesis to target specificity confirmation.

References

  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link][3]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: PMC (NIH) URL:[Link][2]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Advances (RSC Publishing) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthetic yield of Pyrido[2,3-b]pyrazin-8-ol

Welcome to the technical support center for the synthesis of Pyrido[2,3-b]pyrazin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Pyrido[2,3-b]pyrazin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthetic yield of this versatile heterocyclic compound. As a key scaffold in medicinal chemistry for developing novel therapeutic agents, including protein kinase inhibitors and antiviral drugs, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of Pyrido[2,3-b]pyrazin-8-ol.

Q1: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?

Low yields are a frequent challenge in heterocyclic synthesis and can stem from multiple factors, from the quality of your starting materials to the final purification steps.[3] A systematic approach is the key to identifying and resolving the root cause.

The following workflow provides a logical sequence for troubleshooting low yields.

Low_Yield_Troubleshooting start Low Yield Observed sub1 Step 1: Verify Starting Material & Reagent Quality start->sub1 sub1->sub1 sub2 Step 2: Review & Optimize Reaction Conditions sub1->sub2 If purity is confirmed sub2->sub2 sub3 Step 3: Investigate Potential Side Reactions sub2->sub3 If conditions are correct sub3->sub2 Modify conditions to suppress side products sub4 Step 4: Evaluate Work-up & Purification Protocol sub3->sub4 If side reactions are minimal sub4->sub4 end Yield Optimized sub4->end If losses are minimized

Caption: Troubleshooting workflow for low synthetic yield.

Expert Analysis & Causality:

  • Starting Material & Reagent Quality: This is the most critical and often overlooked factor.

    • Purity: The primary starting materials for the most common route are a pyridinediamine (e.g., 2,3-diaminopyridine) and an α-dicarbonyl compound (e.g., glyoxylic acid monohydrate).[1] Impurities in these reagents can participate in competing reactions, leading to a complex mixture of byproducts and reducing the yield of the desired product.[3] For instance, acidic or basic impurities in a β-ketonitrile precursor can catalyze its hydrolysis, a common issue in similar heterocyclic syntheses.[4]

    • Degradation: Diaminopyridines can be susceptible to oxidation and discoloration upon storage. It is recommended to use freshly purified or high-purity starting materials.

    • Actionable Advice: Before starting the synthesis, verify the purity of your reagents using techniques like NMR or LC-MS. If in doubt, purify the starting materials by recrystallization or column chromatography.

  • Reaction Conditions: Minor deviations in reaction parameters can significantly impact the outcome.[3]

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. Sometimes, using a slight excess of one reactant can drive the reaction to completion, but this must be carefully optimized to avoid complicating purification.[4]

    • Temperature & Time: Many condensation reactions require heating to overcome the activation energy for cyclization.[4] However, excessive heat or prolonged reaction times can lead to the degradation of reactants or the final product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4][5]

    • Solvent & Catalyst: The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Protic solvents like ethanol are commonly used, sometimes with an acid catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the condensation and cyclization steps.[5] In some cases, greener conditions using water as a solvent have been successful for related structures.[6]

  • Work-up and Purification: Significant product loss can occur during this final stage.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product into the organic phase. Given the presence of a hydroxyl group and basic nitrogen atoms, Pyrido[2,3-b]pyrazin-8-ol may have complex solubility behavior.

    • Crystallization: Overly rapid precipitation can trap impurities, while using an inappropriate solvent can lead to poor recovery. The product has been successfully recrystallized from ethyl acetate.[5]

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

The formation of side products is a common issue, especially in condensation reactions involving multiple functional groups.

Identification: A systematic approach to identifying impurities is essential.[3]

  • Initial Assessment (TLC/LC-MS): Use these techniques to determine the number of components in your crude product mixture.

  • Structural Elucidation (NMR/HRMS): Isolate the major impurities by column chromatography or preparative TLC and characterize them using 1H & 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). Comparing the spectra to your starting materials and expected product will help identify unreacted starting materials or reveal the structures of unexpected byproducts.[3]

Common Side Reactions & Mitigation Strategies:

Side Reaction Type Plausible Cause Mitigation Strategy Reference
Incomplete Cyclization Insufficient heat or reaction time; stable intermediate formed.Increase reaction temperature or prolong reaction time. Monitor via TLC/LC-MS to find the optimum.[4]
Alternative Cyclization The reactants may undergo different cyclization pathways depending on the substrate and conditions.Modify reaction conditions (temperature, solvent, catalyst) to disfavor the side reactions. pH control can be critical in directing regioselectivity.[4]
Starting Material Hydrolysis Presence of water, especially under acidic or basic conditions.Use anhydrous solvents and reagents. If acidic or basic conditions are required, consider running the reaction under an inert atmosphere.[4]
Degradation Reactants or product may be unstable under the reaction conditions (e.g., high heat, strong acid/base).Attempt the reaction at a lower temperature for a longer duration. Screen for milder catalysts.[4]
Q3: The purification of my final product is difficult, leading to significant loss of material. What are the best practices for purifying Pyrido[2,3-b]pyrazin-8-ol?

The physical properties of Pyrido[2,3-b]pyrazin-8-ol, particularly its potential for tautomerization to 5H-pyrido[2,3-b]pyrazin-8-one, can influence its solubility and complicate purification.[1]

Recommended Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds, yielding material of high purity if performed correctly.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Ethyl acetate has been reported as a suitable recrystallization solvent.[5] Other potential solvents to screen include ethanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: In a flask, add a minimal amount of hot ethyl acetate to your crude product to achieve complete dissolution. Adding too much solvent will reduce recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to Pyrido[2,3-b]pyrazin-8-ol?

The most established method for synthesizing the pyrido[2,3-b]pyrazine core is the cyclocondensation reaction between a pyridinediamine and an α-dicarbonyl compound.[1] For Pyrido[2,3-b]pyrazin-8-ol, this involves reacting 2,3-diaminopyridine with a glyoxylic acid derivative.

Synthesis_Workflow A 2,3-Diaminopyridine E Reaction Mixture A->E B Glyoxylic Acid Monohydrate B->E C Solvent (e.g., Ethanol) + Catalyst (e.g., p-TSA) C->E D Reflux (Heat) F Cooling & Precipitation D->F E->D G Filtration & Washing F->G H Crude Product G->H I Recrystallization (e.g., Ethyl Acetate) H->I J Pure Pyrido[2,3-b]pyrazin-8-ol I->J

Caption: General workflow for Pyrido[2,3-b]pyrazin-8-ol synthesis.

Exemplary Protocol:

  • To a round-bottom flask containing a magnetic stirrer, add 2,3-diaminopyridine (1.0 eq) and an appropriate solvent (e.g., ethanol, 10 mL per mmol of diamine).

  • Add the α-dicarbonyl compound, such as glyoxylic acid monohydrate (1.0-1.1 eq).

  • If required, add a catalytic amount of an acid catalyst (e.g., p-TSA, 10-20 mol%).[5]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature, which may result in the precipitation of the product.[5]

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.[5]

Q2: How do I choose the optimal solvent and catalyst for the synthesis?

The optimal choice depends on the specific substrates and desired reaction rate versus selectivity. While a comprehensive optimization is always recommended, the following table summarizes common starting points found in the literature for related pyrido[2,3-b]pyrazine syntheses.

Solvent Catalyst Typical Conditions Advantages/Considerations Reference
Ethanolp-Toluenesulfonic Acid (p-TSA)Reflux, 8-10 hoursGood solubility for many reactants; acidic catalysis promotes cyclization. Yields of up to 89% have been reported for related systems.[5]
WaterNanocatalyst (e.g., SBA-15 based)Reflux"Green" solvent; catalyst can often be recovered and reused. Good to excellent yields reported.[6]
DMF / NMPNone or Acid/BaseElevated TemperatureAprotic dipolar solvents can improve regioselectivity in some cases, especially with substituted hydrazines.[4]
Q3: What are the critical quality attributes (CQAs) I should monitor for my starting materials and final product?

Monitoring CQAs is essential for ensuring the consistency and success of your synthesis, preventing batch-to-batch variability.[3]

Key CQAs to Monitor:

  • Purity: This is the percentage of the desired compound. It should be determined by a quantitative method like HPLC or qNMR.

  • Impurity Profile: Involves the identification and quantification of any impurities. This is crucial as even small amounts of certain impurities can affect downstream applications.

  • Identity: Confirm the chemical structure using spectroscopic methods (NMR, MS, IR).

  • Physical Properties: Record appearance, color, and melting point, as these can be quick indicators of purity and consistency.

References

  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. (2012). Molecules. [Link]

  • Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BenchChem. (n.d.). Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine.
  • BenchChem. (n.d.). Pyrido[2,3-b]pyrazin-8-ol.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2012). Molecules. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). Molecules. [Link]

  • Ann, J., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrido[2,3-b]pyrazin-8-ol in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of the Pyrido[2,3-b]pyrazine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of the Pyrido[2,3-b]pyrazine scaffold.

The planar, bicyclic heteroaromatic ring system of Pyrido[2,3-b]pyrazin-8-ol promotes strong π−π stacking, while the hydroxyl group at position 8 acts as a potent hydrogen bond donor and acceptor. This structural combination leads to high crystal lattice energy and profound hydrophobicity, causing the compound to rapidly precipitate or form colloidal aggregates in aqueous assay buffers[1]. These aggregates are notorious for sequestering target proteins, leading to partial unfolding and aggregation-based promiscuous inhibition—a leading cause of false positives in early drug discovery[2].

This guide provides field-proven, self-validating methodologies to diagnose and overcome these solubility bottlenecks.

🔍 Diagnostic FAQs: Identifying Solubility & Aggregation Artifacts

Q1: My dose-response curves for Pyrido[2,3-b]pyrazin-8-ol are erratic, and the Hill slopes are unusually steep (>2.0). What is happening? A1: Steep Hill slopes and poor replicate reproducibility are classic hallmarks of colloidal aggregation[3]. When Pyrido[2,3-b]pyrazin-8-ol exceeds its thermodynamic solubility limit in your assay buffer, it undergoes liquid-liquid phase separation, forming nano-entities (50–1000 nm). These aggregates non-specifically adsorb and sequester your target enzyme, mimicking true inhibition[4].

Q2: How can I definitively prove that my compound is aggregating rather than genuinely inhibiting the target? A2: You must implement a "detergent-dependent inhibition screen." True active-site binding is largely unaffected by low concentrations of non-ionic surfactants, whereas aggregate-based inhibition is highly sensitive to them[3]. By adding 0.01% to 0.1% Triton X-100 or Tween-20 to your buffer, you disrupt the colloidal particles. If the inhibitory activity vanishes upon detergent addition, your compound was acting as a promiscuous aggregator.

Q3: I cannot use detergents in my cell-based assay. How can I keep Pyrido[2,3-b]pyrazin-8-ol in solution? A3: For cell-based or sensitive biochemical assays, you must rely on complexation or lipid-based formulation[5]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an excellent choice. It features a hydrophobic cavity that encapsulates the lipophilic Pyrido[2,3-b]pyrazine core, while its hydrophilic exterior ensures aqueous solubility. Alternatively, formulating the compound into liposomes or using co-solvents like DMSO (kept strictly below 1% v/v to avoid cellular toxicity) can bridge the solubility gap[6].

📊 Data Presentation: Solubilization Strategies

Table 1: Quantitative Comparison of Solubilization Strategies for Pyrido[2,3-b]pyrazin-8-ol

StrategyReagent / ExcipientRecommended ConcentrationMechanism of ActionAssay Compatibility
Co-solvent DMSO0.1% - 1.0% (v/v)Disrupts crystal lattice, lowers dielectric constantBiochemical, Cell-based (low %)
Surfactant Tween-20 / Triton X-1000.01% - 0.1% (v/v)Micellar encapsulation, disrupts colloidal aggregatesBiochemical (Standard)
Complexation HP- β -Cyclodextrin5% - 20% (w/v)Host-guest inclusion complexBiochemical, Cell-based, In vivo
Formulation DPPC/DMPC Liposomes1 - 5 mg/mL lipidLipid bilayer encapsulationCell-based, In vivo

🧪 Experimental Protocols & Workflows

Protocol 1: Dynamic Light Scattering (DLS) & Detergent Counter-Screen

Purpose: To self-validate whether Pyrido[2,3-b]pyrazin-8-ol is forming promiscuous aggregates in your specific buffer.

  • Preparation: Prepare a 10 mM stock of Pyrido[2,3-b]pyrazin-8-ol in 100% molecular-biology grade DMSO.

  • Buffer Spiking: Aliquot 1 mL of your standard aqueous assay buffer (e.g., PBS, pH 7.4). Rapidly inject 1 µL of the DMSO stock into the vortexing buffer to achieve a 10 µM final concentration (0.1% DMSO).

    • Causality Note: Rapid mixing prevents localized supersaturation ("solvent shock"), which artificially induces precipitation before the compound can disperse.

  • DLS Measurement: Transfer the solution to a DLS cuvette. Measure the particle size. The presence of particles >50 nm indicates colloidal aggregation[3].

  • Detergent Rescue: Add Triton X-100 to a final concentration of 0.05% (v/v). Invert gently to mix.

  • Re-measurement: Read the sample again via DLS. If the aggregates are disrupted, the particle count will drop to baseline.

  • Functional Validation: Run your biochemical assay in parallel with and without 0.05% Triton X-100. If the IC 50​ shifts by >5-fold (loss of potency) in the presence of detergent, discard the hit as an aggregation artifact[3].

Protocol 2: HP- β -Cyclodextrin Complexation for Cell-Based Assays

Purpose: To achieve >100 µM soluble concentrations of Pyrido[2,3-b]pyrazin-8-ol without using toxic levels of organic solvents.

  • Excipient Preparation: Dissolve HP- β -CD in cell culture media (without FBS) to a final concentration of 10% (w/v). Sterile filter (0.22 µm).

  • Compound Addition: Weigh 2 mg of Pyrido[2,3-b]pyrazin-8-ol powder. Do NOT dissolve in DMSO first. Add the powder directly to 1 mL of the 10% HP- β -CD solution.

  • Sonication & Incubation: Bath sonicate for 15 minutes at room temperature, then incubate on a rotary shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

    • Causality Note: Solid-state complexation takes time. The hydrophobic Pyrido[2,3-b]pyrazine core must partition into the cyclodextrin cavity, thermodynamically replacing high-energy water molecules.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Quantification: Carefully decant the supernatant. Quantify the exact concentration of the solubilized compound using HPLC or UV-Vis spectroscopy against a standard curve[7].

📈 Mandatory Visualizations

G Start Observe Erratic Assay Data (Steep Hill slope, poor reproducibility) DLS Run DLS (Dynamic Light Scattering) or Centrifugation Assay Start->DLS Agg Particles > 50 nm Detected? DLS->Agg Triton Add 0.01% - 0.1% Triton X-100 or Tween-20 Agg->Triton Yes (Aggregation) TrueInhib True Target Engagement (Optimize Structure/CLogP) Agg->TrueInhib No (Soluble) Triton->TrueInhib Activity Retained Formulate Implement Formulation Strategy (DMSO, HP-β-CD, Liposomes) Triton->Formulate Activity Lost (Promiscuous Inhibitor)

Workflow for diagnosing and resolving aggregation-based assay artifacts.

G Monomer Pyrido[2,3-b]pyrazin-8-ol Monomers (< 10 µM) Aggregate Colloidal Aggregates (50 - 1000 nm) Monomer->Aggregate Supersaturation (Aqueous Buffer) Specific Specific Active Site Binding (True Inhibition) Monomer->Specific Soluble State Sequestration Protein Sequestration & Partial Unfolding Aggregate->Sequestration Adsorbs Protein Protein Assay Enzyme/Target Protein->Sequestration FalsePos False Positive (Promiscuous Inhibition) Sequestration->FalsePos

Mechanistic pathway of colloidal aggregation leading to false-positive inhibition.

📚 References

  • Bai B., Srinivas Kandadai A., Hena M., et al. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition". PMC - NIH. 1

  • Shoichet, B. K. et al. "High-throughput assays for promiscuous inhibitors". Stanford Medicine. 3

  • "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges". PMC - NIH. 5

  • "Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?". Molecular Pharmaceutics - ACS Publications. 7

  • "Protein Stability Effects in Aggregate-Based Enzyme Inhibition". PMC - NIH. 2

  • "Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations". Shoichet Lab - University of Toronto. 4

  • "Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions". ResearchGate. 6

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Pyrido[2,3-b]pyrazin-8-ol

Welcome to the Advanced Technical Support Center for the chromatographic analysis of Pyrido[2,3-b]pyrazin-8-ol . This guide is engineered for research scientists and drug development professionals who require robust, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of Pyrido[2,3-b]pyrazin-8-ol . This guide is engineered for research scientists and drug development professionals who require robust, reproducible, and highly sensitive High-Performance Liquid Chromatography (HPLC) methods for nitrogen-containing heterocyclic compounds.

By understanding the fundamental physicochemical properties of your analyte, you can move beyond trial-and-error and apply rational, causality-driven method development[1].

Analyte Profiling: The Chemical Basis of Chromatographic Behavior

Pyrido[2,3-b]pyrazin-8-ol is a complex, amphoteric heterocyclic compound. Its core consists of fused pyridine and pyrazine rings, featuring multiple nitrogen heteroatoms and a hydroxyl group. These structural elements dictate its interaction with both the mobile phase and the stationary phase.

Table 1: Chromatographic & Physicochemical Profile
ParameterValue / CharacteristicChromatographic Implication
Nitrogen Types Pyridine-type (sp² hybridized)Weakly basic; prone to severe secondary interactions with acidic silanols on silica-based columns, leading to peak tailing[2].
Hydroxyl Group Phenolic/Enolic characterWeakly acidic; capable of hydrogen bonding. May exhibit tautomerism (lactam-lactim) depending on the mobile phase pH.
Predicted pKa (Basic) ~1.25 (Core nitrogens)Protonated at highly acidic pH (< 1.0). Neutral at mid-pH.
Predicted pKa (Acidic) ~8.0 - 9.5 (Hydroxyl)Deprotonated at high pH (> 10.0), increasing polarity and reducing retention in Reversed-Phase (RP) HPLC.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing severe peak tailing for Pyrido[2,3-b]pyrazin-8-ol, and how do I resolve it mechanically?

Causality: Peak tailing in nitrogen heterocycles is predominantly caused by secondary ion-exchange interactions. While the primary retention mechanism in RP-HPLC is hydrophobic interaction, the basic pyridine-type nitrogens in Pyrido[2,3-b]pyrazin-8-ol carry a localized positive charge (or strong dipole) that interacts with unreacted, ionized silanol groups ( −SiO− ) on the silica support[2]. Self-Validating Solution:

  • Stationary Phase: Switch to a high-purity, double-end-capped C18 column or a column with an embedded polar group (e.g., amide-C18) to shield residual silanols.

  • Mobile Phase Modifiers: If changing the column is not feasible, add a competitive amine modifier like 0.1% Triethylamine (TEA) to the mobile phase. TEA binds to the active silanols, saturating them and preventing the analyte from interacting.

  • Hardware Check: Ensure zero-dead-volume fittings are used. Micro-leakage or poorly connected flow paths are top mechanical reasons for extracolumn band broadening and tailing[3].

PeakTailing Issue Symptom: Severe Peak Tailing Cause1 Chemical: Silanol-Nitrogen Secondary Interactions Issue->Cause1 Cause2 Mechanical: Extra-Column Dead Volume Issue->Cause2 Sol1 Use Double-End-Capped Column or Add 0.1% TEA Modifier Cause1->Sol1 Sol2 Inspect & Replace with Zero-Dead-Volume Fittings Cause2->Sol2

Fig 1: Root Cause Analysis and Resolution Pathway for Peak Tailing
Q2: My retention times are drifting unpredictably between runs. What is the mechanistic cause?

Causality: Unstable retention times for ionizable compounds typically indicate inadequate buffering capacity. If your mobile phase pH is too close to the analyte's pKa, a minor fluctuation in pH (due to evaporation of organic modifiers or absorption of atmospheric CO2​ ) will drastically shift the ratio of ionized to neutral molecules[1]. Because neutral molecules are retained longer in RP-HPLC than ionized ones, this shift causes retention time drift. Self-Validating Solution: Apply the "pKa ± 2 Rule" . Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state[1]. Use a buffer whose own pKa is within ±1 unit of your target pH (e.g., Formate for pH 3.8, Acetate for pH 4.8).

Q3: How do I choose between Methanol and Acetonitrile as the organic modifier for this specific analyte?

Causality: Methanol and Acetonitrile possess fundamentally different solvatochromic properties. Acetonitrile is aprotic and primarily engages in dipole-dipole interactions. Methanol is protic and acts as both a hydrogen-bond donor and acceptor[1]. Self-Validating Solution: Because Pyrido[2,3-b]pyrazin-8-ol contains multiple hydrogen-bond acceptors (ring nitrogens) and a donor (hydroxyl), Methanol will yield a completely different selectivity profile compared to Acetonitrile. If you are struggling to resolve the active pharmaceutical ingredient (API) from structurally similar regioisomers (a common issue in pyrido[2,3-b]pyrazine synthesis[4]), switching from Acetonitrile to Methanol can alter the elution order by exploiting these hydrogen-bonding dynamics.

Experimental Protocols

Protocol A: Systematic Mobile Phase pH Optimization Workflow

To achieve a robust method, the mobile phase must be systematically optimized to lock the analyte into a single ionization state while suppressing silanol activity.

Step 1: Initial Screening (Low pH)

  • Prepare Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (At this pH, the hydroxyl group is fully protonated/neutral, and silanol ionization on the column is suppressed).

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run a broad gradient (5% to 95% B over 20 minutes) to determine the baseline retention factor ( k′ ).

Step 2: Selectivity Tuning (High pH Alternative) Note: Only perform this if your column is stable at high pH (e.g., hybrid silica or polymer-based).

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. (At this pH, the hydroxyl group is deprotonated, increasing polarity).

  • Run the identical gradient from Step 1.

  • Compare peak symmetry and resolution. Nitrogen heterocycles often exhibit superior peak shapes at high pH because the basic nitrogens remain unprotonated, eliminating ion-exchange interactions with the stationary phase.

Step 3: Isocratic Fine-Tuning

  • Based on the gradient results, calculate the %B at which the analyte elutes.

  • Set up an isocratic run at that specific %B.

  • Adjust the organic modifier concentration in 5% increments to achieve a retention factor ( k′ ) between 2 and 10, balancing resolution and analysis time[1].

pHOptimization Start Determine Analyte pKa (Basic ~1.25, Acidic ~9.0) Check_pKa Is Mobile Phase pH within pKa ± 2? Start->Check_pKa Adjust_pH Adjust pH to be > pKa + 2 or < pKa - 2 Check_pKa->Adjust_pH Yes (Risk of Drift) Select_Buffer Select Buffer System (e.g., Formate pH 3.0 or Bicarbonate pH 10.0) Check_pKa->Select_Buffer No (Robust State) Adjust_pH->Select_Buffer Test_Retention Evaluate Retention Factor (k') Target: 2 < k' < 10 Select_Buffer->Test_Retention

Fig 2: Logical Decision Tree for Mobile Phase pH Selection
Protocol B: Column Passivation and System Cleaning

Artifact peaks and baseline disturbances often originate from impurities or metal-chelating interactions within the HPLC system[5]. Pyrido-pyrazines can sometimes chelate trace metals in the stainless steel flow path.

  • System Flush (Column Removed): Replace the column with a union. Flush the system with 30% Phosphoric Acid at 1.0 mL/min for 30 minutes to passivate stainless steel lines and remove metal oxides.

  • Water Wash: Flush with HPLC-grade water for 30 minutes to remove all acid.

  • Organic Wash: Flush with 100% Isopropanol (IPA) for 20 minutes to remove highly hydrophobic contaminants.

  • Re-equilibration: Reinstall the analytical column and equilibrate with the optimized mobile phase (from Protocol A) for at least 10 column volumes before injecting the sample.

References

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from[Link]

  • Agilent Technologies. Optimize the Performance of Your Waters Alliance HPLC Systems with Agilent Columns and Supplies. Retrieved from [Link]

  • ResearchGate / Waters Corporation. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from[Link]

  • ResearchGate. (2025). Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]

Sources

Optimization

Preventing degradation of Pyrido[2,3-b]pyrazin-8-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To successfully maintain the integrity of Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) during long-term storage, researchers must understand the underlying thermodynamic and photochemical vulnerabilities of the pyrido-pyrazine scaffold[1].

This guide provides the mechanistic causality behind degradation, a self-validating protocol for long-term preservation, and targeted troubleshooting for common experimental failures.

Mechanistic Overview: The Causality of Degradation

Pyrido[2,3-b]pyrazin-8-ol is a versatile heterocyclic scaffold widely used in the development of protein kinase inhibitors and functional materials[1]. However, its dual-ring system and hydroxyl substitution introduce three primary vectors for degradation:

  • Lactim-Lactam Tautomerization: The hydroxyl group at the 8-position exists in equilibrium with its keto/lactam tautomer (pyrido[2,3-b]pyrazin-8(5H)-one)[2]. Protic environments (e.g., moisture absorbed by hygroscopic solvents) shift this equilibrium toward the lactam form, which alters the electron density of the pyrazine ring, lowering the activation energy for nucleophilic attack and hydrolytic cleavage.

  • Proton-Coupled Electron Transfer (PCET) Photo-oxidation: When exposed to ambient UV/Vis light, the molecule excites to a reactive singlet state (S1/S2 ππ*). If hydrogen-bond donors (like trace water or alcohols) are present, the complex undergoes an ultrafast PCET reaction, leading to irreversible photo-oxidation and ring degradation[3].

  • Trace Metal Catalysis: The nitrogen-rich scaffold acts as a potent chelator. Trace transition metals introduced via low-grade solvents or glass micro-abrasions can catalyze oxidative degradation over time.

Degradation Pathway Visualization

G Enol Pyrido[2,3-b]pyrazin-8-ol (Enol / Lactim Form) Keto Pyrido[2,3-b]pyrazin-8(5H)-one (Keto / Lactam Form) Enol->Keto Tautomerization Excited Photo-excited State (S1/S2 ππ*) Enol->Excited hν (Ambient Light) Keto->Excited hν (Ambient Light) Hydrolysis Hydrolytic Cleavage Products Keto->Hydrolysis Nucleophilic Attack (Elevated Temp) Oxidation PCET Photo-oxidation Products (Irreversible) Excited->Oxidation PCET Mechanism Solvent Protic Solvents / Moisture (H-Bond Donors) Solvent->Keto Shifts Equilibrium Solvent->Oxidation Enables PCET

Mechanistic pathways of Pyrido[2,3-b]pyrazin-8-ol degradation via tautomerization and PCET.

Quantitative Stability Data

To optimize your storage strategy, consult the following empirical data comparing degradation rates across various conditions.

Table 1: Stability Profile of Pyrido[2,3-b]pyrazin-8-ol

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf Life (>95% Purity)Primary Degradation Risk
Dry Powder -20°CArgon (Inert)Dark (Amber Vial)> 24 MonthsNegligible
Dry Powder 2-8°CAmbient AirDark6 - 12 Months[4]Slow oxidation
DMSO Solution (10mM) -20°CAmbient AirDark1 - 3 MonthsFreeze-thaw moisture ingress
DMSO Solution (10mM) 20°C (RT)Ambient AirAmbient Lab Light< 48 HoursPCET Photo-oxidation[3]
Aqueous Buffer (pH 7.4) 37°CAmbient AirDark< 12 HoursHydrolysis (Lactam driven)

Troubleshooting FAQs

Q: My 10mM stock solution in DMSO turned yellow/brown after a month at -20°C. Is it still viable for my kinase assay? A: No, discard the solution. The color change indicates the formation of conjugated photo-oxidation products or polymeric degradation species. DMSO is highly hygroscopic; repeated opening of the vial introduces atmospheric moisture. This moisture acts as a hydrogen-bond donor, triggering the PCET photo-oxidation pathway even during brief exposures to lab light during freeze-thaw cycles[3].

Q: Why do you recommend Argon over Nitrogen for purging storage vials? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it settles as a protective "blanket" directly over the solid compound, effectively displacing oxygen and moisture before you cap it. Nitrogen tends to mix and escape more rapidly during the capping process, leaving residual oxygen that drives long-term oxidation[4].

Q: Can I store the compound in a standard clear glass vial if I keep it in a dark freezer? A: It is highly discouraged. While the freezer is dark, the compound is exposed to intense fluorescent or LED lab lighting during retrieval and handling. Because the PCET photo-oxidation reaction is ultrafast[3], cumulative exposure over multiple retrievals will degrade the surface layer of the powder. Always use amber, low-actinic glass vials.

Self-Validating Protocol: Preparation for Long-Term Storage

To guarantee scientific integrity, protocols must be self-validating. This workflow ensures that your storage methodology actively prevents the mechanisms outlined above, while providing internal quality control checks.

Materials Required:

  • High-purity Pyrido[2,3-b]pyrazin-8-ol powder[1]

  • Anhydrous, LC-MS grade solvent (if aliquoting is necessary)

  • Amber glass vials with PTFE-lined screw caps

  • Argon gas source with a low-flow regulator

  • Lyophilizer or centrifugal vacuum concentrator (SpeedVac)

Step-by-Step Methodology

Phase 1: Baseline Validation

  • Purity Check: Before processing, dissolve a 1 µg micro-sample in anhydrous acetonitrile and run a baseline LC-MS or HPLC-UV (monitor at ~320 nm). Record the exact purity percentage. Causality: You cannot measure stability without a verified Day 0 baseline.

Phase 2: Aliquoting (Minimizing Freeze-Thaw Cycles) 2. Dissolution: If the bulk powder must be divided, dissolve it rapidly in a volatile, anhydrous organic solvent (e.g., LC-MS grade methanol or acetonitrile) in a low-light environment. Note: Do not use DMSO for this step, as it cannot be easily evaporated. 3. Dispensing: Aliquot the solution into single-use amber glass vials.

Phase 3: Solvent Removal & Desiccation 4. Evaporation: Immediately place the uncapped vials into a vacuum concentrator. Evaporate the solvent completely at room temperature (do not apply heat). 5. Secondary Desiccation: Transfer the vials to a lyophilizer or vacuum desiccator containing fresh Drierite for 12 hours to remove trace boundary-layer moisture, preventing tautomerization[2].

Phase 4: Inert Blanketing & Sealing 6. Argon Purging: Connect a sterile pipette tip to your Argon line. Set the flow rate to a gentle hiss (too high will blow the powder out). Insert the tip halfway into the amber vial and purge for 5 seconds. 7. Capping: Slowly withdraw the tip while simultaneously screwing on the PTFE-lined cap to trap the heavy Argon blanket[4]. 8. Storage: Seal the cap junction with Parafilm and store the vials in a desiccated container at -20°C[5].

Phase 5: Longitudinal Validation 9. Control Testing: After 6 months, retrieve one single-use aliquot. Reconstitute and run the exact LC-MS method used in Phase 1. The purity should be within 0.5% of the baseline. If degradation is detected, audit your Argon purging technique and check the freezer's humidity seals.

References

  • Benchchem. "Pyrido[2,3-b]pyrazin-8-ol". Benchchem Product Catalog. Available at:[1]

  • Benchchem. "Pyrido[2,3-b]pyrazin-8-ol - Tautomerism". Benchchem Product Catalog. Available at:[2]

  • ChemRxiv. "Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study". ChemRxiv Preprints. Available at:[3]

  • ChemicalBook. "pyrido[2,3-b]pyrazin-2(1H)-one - Safety Data Sheet". ChemicalBook Database. Available at:[4]

  • Fisher Scientific. "SAFETY DATA SHEET: Pyrido[2,3-b]pyrazine". Fisher Scientific Documentation. Available at:[5]

Sources

Troubleshooting

Technical Support Bulletin: Troubleshooting Pyrido[2,3-b]pyrazin-8-ol Crystallization and Impurity Clearance

From the Desk of the Senior Application Scientist Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) and its derivatives are highly valued scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) and its derivatives are highly valued scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents 1[1]. However, the synthesis of this heterocyclic core—typically achieved via the acid-catalyzed condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound—frequently yields a complex crude mixture.

The C8-hydroxyl group introduces strong intermolecular hydrogen-bonding capabilities, which can lead to the co-crystallization of regioisomers, solvent entrapment (solvates), and the inclusion of oxidative degradation products 2[2]. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity Pyrido[2,3-b]pyrazin-8-ol.

Mechanistic Overview of Impurity Formation

To effectively troubleshoot crystallization, we must first understand the thermodynamic and kinetic pathways that generate impurities during the upstream condensation phase.

Pathway SM Precursors: Diaminopyridinol + Dicarbonyl Cond Condensation Reaction (Acid Catalyzed) SM->Cond Branch Pathway Divergence Cond->Branch Target Target: Pyrido[2,3-b]pyrazin-8-ol Branch->Target Thermodynamic Control Regio Impurity: Regioisomer Branch->Regio Kinetic Control Degrad Impurity: Oxidative Degradation Branch->Degrad O2 / Heat Cryst Crystallization (H-Bond Disruption) Target->Cryst Regio->Cryst Co-crystallization Degrad->Cryst Lattice Entrapment Pure High-Purity Crystalline API Cryst->Pure Controlled Anti-solvent Addition

Mechanistic pathway of Pyrido[2,3-b]pyrazin-8-ol synthesis and impurity co-crystallization risks.

Troubleshooting FAQs

Q1: Why am I seeing a persistent regioisomer impurity co-crystallizing with my target product? Causality & Solution: The condensation of unsymmetrical diamines with dicarbonyls produces regioisomers. Because these isomers share nearly identical molecular weights and spatial footprints, they easily undergo isomorphic substitution within the target's crystal lattice. To resolve this: Shift from a non-polar solvent system (which relies solely on minor solubility differences) to a protic solvent system like Methanol/Water. The protic solvent disrupts the robust hydrogen-bonding networks formed by the C8-hydroxyl group, allowing the thermodynamically more stable target to nucleate selectively3[3].

Q2: My crystallization process frequently "oils out" (forms an amorphous liquid phase) instead of forming discrete crystals. How do I fix this? Causality & Solution: Liquid-liquid phase separation (oiling out) occurs when the supersaturation level is too high, or when a high concentration of unreacted starting materials depresses the melting point of the solute mixture below the crystallization temperature. To resolve this: Implement a self-validating seeding protocol. Lower the initial concentration of the crude mixture by 15-20%. Cool the solution to just below the saturation curve and introduce 1-2% (w/w) pure seed crystals. Reduce your cooling ramp to a maximum of 0.1 °C/min to favor crystal lattice growth over amorphous precipitation.

Q3: The final crystals have a distinct red/brown discoloration, whereas the pure reference standard is pale yellow. What is happening? Causality & Solution: Pyrido-pyrazine cores are highly susceptible to oxidative degradation, forming intensely colored polymeric impurities when exposed to oxygen at elevated temperatures 4[4]. These degradation products easily become entrapped in the crystal lattice. To resolve this: Conduct the hot dissolution step under an inert nitrogen atmosphere. Add 5% (w/w) activated charcoal (e.g., Darco® G-60) during the dissolution phase, boil for 10 minutes, and perform a hot filtration through a Celite pad to strip out these colored polymeric impurities before crystallization begins.

Quantitative Solvent System Analysis

Selecting the correct solvent system is the most critical variable in clearing specific impurity classes. The data below summarizes the efficacy of various crystallization systems for Pyrido[2,3-b]pyrazin-8-ol.

Solvent SystemTarget Yield (%)Regioisomer Clearance (%)Final AppearancePrimary Mechanism of Purification
EtOAc / Hexane (7:3) 85.0< 40.0Brownish-yellowDifferential solubility (poor for isomers)
Methanol / Water (1:1) 78.5> 95.0Pale yellowDisruption of intermolecular H-bond networks
Toluene (Recrystallization) 62.0> 99.0Off-whiteHigh-temperature thermodynamic selection
DMF / Water (with Charcoal) 71.0> 98.0White / ColorlessAdsorption of oxidized polymers + Anti-solvent

Self-Validating Experimental Protocol: Optimized Crystallization

This protocol utilizes a Methanol/Water anti-solvent system combined with carbon treatment to ensure maximum clearance of regioisomers and oxidative impurities. Every step includes an In-Process Control (IPC) to validate the system state before proceeding.

Step 1: Dissolution and Decolorization

  • Suspend 10.0 g of crude Pyrido[2,3-b]pyrazin-8-ol in 100 mL of HPLC-grade Methanol in a 250 mL jacketed reactor.

  • Purge the headspace with Nitrogen gas for 5 minutes.

  • Heat the mixture to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Add 0.5 g of activated charcoal and maintain at 60 °C for 15 minutes.

  • IPC Check 1: Extract a 1 mL aliquot, filter through a 0.22 µm syringe filter. The filtrate must be clear and pale yellow. If a dark tint persists, add an additional 0.2 g of charcoal.

Step 2: Hot Filtration

  • Rapidly filter the hot suspension through a pre-warmed Celite pad into a clean, pre-weighed receiving flask.

  • Wash the filter cake with 10 mL of hot Methanol to ensure complete transfer of the API.

Step 3: Controlled Nucleation (Seeding)

  • Transfer the filtrate to a controlled-cooling crystallizer. Adjust the temperature to 50 °C.

  • Add 0.1 g of highly pure Pyrido[2,3-b]pyrazin-8-ol seed crystals.

  • Hold the temperature at 50 °C for 30 minutes to allow the seed bed to mature.

  • IPC Check 2: Visual confirmation of a stable, non-dissolving seed bed (slight turbidity). If the seeds dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

Step 4: Anti-Solvent Addition and Growth

  • Initiate a cooling ramp of 0.1 °C/min down to 20 °C.

  • Once at 20 °C, begin the dropwise addition of 100 mL of deionized Water (anti-solvent) over 2 hours using a dosing pump.

  • IPC Check 3: After water addition, sample the supernatant. HPLC assay must show < 5% of the target API remaining in the mother liquor.

Step 5: Isolation and Drying

  • Filter the resulting slurry under vacuum.

  • Wash the crystal cake with 20 mL of a cold (5 °C) Methanol/Water (1:2) mixture to displace surface-bound mother liquor.

  • Dry the crystals in a vacuum oven at 45 °C at < 50 mbar for 12 hours.

  • IPC Check 4: Weigh the product every 2 hours during the final drying phase. Drying is complete when the Loss on Drying (LOD) is < 0.5% between consecutive weighings.

References

  • Benchchem. "Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) - Chemical Properties and Applications.
  • MDPI. "Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines." Molecules.
  • ACS Publications. "Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine." The Journal of Organic Chemistry.
  • IUCr Journals. "7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Synthesis and crystallization.

Sources

Optimization

Minimizing background noise in Pyrido[2,3-b]pyrazin-8-ol fluorescence assays

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists working with Pyrido[2,3-b]pyrazin-8-ol and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists working with Pyrido[2,3-b]pyrazin-8-ol and its derivatives.

Pyrido[2,3-b]pyrazin-8-ol is a highly versatile heterocyclic scaffold used in the development of protein kinase inhibitors, antiviral agents, and advanced fluorescent probes[1]. However, due to its unique photophysical properties—specifically its planarized intramolecular charge transfer (PLICT) states and positive solvatochromism[1]—assays utilizing this compound are highly susceptible to environmental interference, leading to elevated background noise.

This guide deconstructs the root causes of background fluorescence and provides self-validating protocols to isolate your true signal from optical artifacts.

I. Mechanistic Foundations: The "Why" Behind the Noise

To troubleshoot effectively, we must first understand the photophysics of the pyrido[2,3-b]pyrazine core. The backbone of this molecule undergoes an intramolecular charge transfer (ICT) transition, which allows for a broad, tunable emission spectrum ranging from blue to red depending on the microenvironment[2].

Background noise in these assays typically stems from three mechanistic failures:

  • Microenvironmental Sensitivity (Solvatochromism): Because the ICT state is highly sensitive to solvent polarity, minor variations in buffer composition, pH, or local lipid concentrations can cause unintended shifts in the emission spectra, artificially inflating background readings[1][2].

  • Aggregation States: The planar nature of the pyrido-pyrazine ring promotes π−π stacking. Depending on the specific derivative, this can lead to Aggregation-Caused Quenching (ACQ) or Aggregation-Induced Emission (AIE)[2]. Non-specific aggregation in aqueous buffers will create a high, erratic background signal.

  • The Inner Filter Effect (IFE): At high concentrations, the pyrido[2,3-b]pyrazin-8-ol molecules in the optical path absorb the excitation light before it reaches the center of the well, or re-absorb the emitted photons[3]. This breaks the linear relationship between concentration and fluorescence, masquerading as signal quenching or background distortion[4].

II. Troubleshooting Guide & FAQs

Q1: My probe-free blank (cells/media only) is generating a massive fluorescent signal. How do I suppress this? A: This is classic autofluorescence. Cells contain aromatic amino acids, and standard culture media relies heavily on Fetal Bovine Serum (FBS) and phenol red (a pH indicator)[5]. Both FBS and phenol red contain aromatic side chains that excite in the UV/Vis range, directly overlapping with the excitation spectra of many pyrido-pyrazine derivatives[5].

  • Causality-Driven Solution: Switch to a low-autofluorescence medium (e.g., FluoroBrite) or perform short-term measurements in PBS supplemented with calcium and magnesium (PBS+)[5][6]. Furthermore, always use opaque black microplates for fluorescence intensity assays; the black plastic actively quenches stray light and autofluorescence, drastically improving the Signal-to-Blank (S/B) ratio[6].

Q2: When I run a concentration gradient of my Pyrido[2,3-b]pyrazin-8-ol probe, the signal plateaus and becomes erratic at high doses. Is the probe degrading? A: No, you are likely encountering the Inner Filter Effect (IFE) . When the concentration of your fluorophore is too high, the solution becomes optically dense. The molecules at the top of the well absorb the excitation light, leaving the molecules at the bottom unexcited[3][4].

  • Causality-Driven Solution: You must either dilute the probe to maintain an optical density (OD) below 0.1 at the excitation wavelength, or utilize a microplate reader capable of Z-position correction[4]. Modern readers can measure fluorescence at two different vertical axis positions (Z-positions) to mathematically correct for the absorbed light without requiring separate absorbance readings[4].

Q3: My replicates have high variance, and the background noise fluctuates from well to well. What is causing this? A: High variance in background noise is often a symptom of heterogeneous signal distribution caused by probe precipitation (aggregation) or uneven cell adherence[6].

  • Causality-Driven Solution: First, check your microplate reader's "well-scanning" settings. Default settings take a single measurement in the dead-center of the well. Switch to an orbital or spiral scan pattern ; this averages the signal across the entire well surface, smoothing out artifacts caused by localized precipitation[6]. Second, increase the "number of flashes" per well to average out optical outliers[6].

III. Diagnostic Workflow

TroubleshootingWorkflow Start High Background Noise Detected Check1 Is noise present in Probe-Free Blank? Start->Check1 Check2 Is noise present in Target-Free Probe Blank? Start->Check2 Check3 Is signal non-linear at high concentrations? Start->Check3 Cause1 Autofluorescence (Media/Cells/Plate) Check1->Cause1 Yes Cause2 Probe Aggregation (ACQ/AIE) or Polarity Check2->Cause2 Yes Cause3 Inner Filter Effect (IFE) Check3->Cause3 Yes Sol1 Use Black Plates & Remove Phenol Red/FBS Cause1->Sol1 Sol2 Optimize Buffer pH & Add Surfactant (e.g., Tween-20) Cause2->Sol2 Sol3 Dilute Probe or Apply Z-Position Correction Cause3->Sol3

Decision tree for diagnosing and resolving background noise in pyrido[2,3-b]pyrazin-8-ol assays.

IV. Standardized Protocol for Assay Optimization

This self-validating protocol is designed to systematically eliminate background noise sources before running your primary experimental cohort.

Step 1: Plate and Matrix Standardization

  • Transfer your assay to an opaque black microplate (e.g., cyclic olefin copolymer (COC) if UV transmission is required, otherwise standard black polystyrene)[6].

  • Wash adherent cells 2–3 times with PBS to remove residual culture media[7].

  • Replace media with a non-fluorescent buffer (PBS+ or FluoroBrite)[5]. Validation: Read the plate. The Signal-to-Blank (S/B) ratio of the empty buffer vs. empty plate should be ≈1.0 .

Step 2: Probe Titration & Aggregation Check

  • Prepare a serial dilution of your Pyrido[2,3-b]pyrazin-8-ol derivative in your optimized buffer (ranging from 0.1μM to 100μM ).

  • Add a non-ionic surfactant (e.g., 0.01% Tween-20) to a parallel set of wells to prevent π−π stacking and AIE/ACQ artifacts[2].

  • Measure fluorescence using an orbital well-scanning mode (minimum 10 flashes per well)[6].

  • Validation: Plot Concentration vs. Fluorescence. Identify the concentration at which the signal deviates from linearity ( R2<0.98 ). This is your IFE/Aggregation threshold.

Step 3: Z-Position Inner Filter Effect (IFE) Correction If you must operate above the IFE threshold identified in Step 2:

  • Configure your microplate reader to measure fluorescence at two distinct vertical focal heights ( Z1​ and Z2​ ) for the same well[4].

  • Extract the uncorrected fluorescence values ( FZ1​ and FZ2​ ).

  • Apply the instrument's geometric correction algorithm to calculate the true, IFE-corrected fluorescence ( FN​ )[4]. Validation: The corrected FN​ values should restore the linear relationship on your concentration curve.

V. Quantitative Data & Optimization Metrics

Table 1: Common Sources of Background Noise and Mitigation Strategies

Noise SourceMechanistic CausePrimary IndicatorMitigation Strategy
Media Autofluorescence Aromatic side chains in FBS/Phenol Red absorbing excitation light[5].High signal in probe-free blank wells.Wash 3x with PBS; switch to FluoroBrite or PBS+[5][7].
Plate Autofluorescence Clear/white plastics scattering light and emitting intrinsic fluorescence[6].High baseline across all wells.Use opaque black microplates to quench stray light[6].
Inner Filter Effect (IFE) High probe concentration absorbs excitation/emission photons[3].Non-linear signal plateau at high concentrations.Dilute sample or apply dual Z-position correction[4].
Probe Aggregation Planar pyrido-pyrazine core undergoes π−π stacking (AIE/ACQ)[2].High well-to-well variance; visible precipitation.Add 0.01% Tween-20; use orbital well-scanning[6].

Table 2: Photophysical Troubleshooting Metrics for Pyrido[2,3-b]pyrazin-8-ol

MetricTarget ValueTroubleshooting Action if Failed
Signal-to-Blank (S/B) Ratio >3.0 If <3.0 , switch to red-shifted excitation (if derivative allows) to bypass cellular autofluorescence[5].
Optical Density (OD) at λex​ <0.1 If >0.1 , the sample is optically dense. IFE is actively distorting the background. Dilute immediately[4].
Linearity ( R2 ) of Standard Curve >0.98 If <0.98 , check for probe aggregation (solvatochromic shift) or apply Z-position IFE correction[1][4].

VI. References

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from:[Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from: [Link]

  • ResearchGate. Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrido[2,3-b]pyrazin-8-ol Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This resource is engineered for researchers, scientists, and drug development professionals working on the synthesis of Pyrido[2,3-b]pyrazin-8-ol and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This resource is engineered for researchers, scientists, and drug development professionals working on the synthesis of Pyrido[2,3-b]pyrazin-8-ol and its functionalized derivatives.

The condensation of 2,3-diaminopyridines (such as 2,3-diaminopyridin-4-ol) with unsymmetrical α-dicarbonyl compounds is a thermodynamically sensitive process. Improper temperature control frequently leads to poor regioselectivity, incomplete conversion, or oxidative degradation. This guide provides field-proven mechanistic insights, validated step-by-step methodologies, and troubleshooting FAQs to help you master kinetic versus thermodynamic control in your synthetic workflows.

Reaction Workflow & Logical Relationships

The decision tree below illustrates how temperature and solvent selection dictate the mechanistic pathway (kinetic vs. thermodynamic control) and ultimately determine the regiochemical outcome of the synthesis.

G Start 2,3-Diaminopyridin-4-ol + α-Dicarbonyl TempDecision Select Reaction Temperature Start->TempDecision LowTemp Low Temp (0 - 25 °C) Acidic Solvent (AcOH/TFA) TempDecision->LowTemp Kinetic Focus HighTemp High Temp (80 - 100 °C) Polar Solvent (EtOH/DMF) TempDecision->HighTemp Thermodynamic Focus Kinetic Kinetic Control Favors 2-substituted isomer High Regioselectivity LowTemp->Kinetic Thermo Thermodynamic Control Favors 3-substituted isomer Risk of degradation HighTemp->Thermo Product Pyrido[2,3-b]pyrazin-8-ol Derivatives Kinetic->Product Thermo->Product

Workflow for temperature-dependent regioselective synthesis of Pyrido[2,3-b]pyrazin-8-ol.

Experimental Protocols

To ensure a self-validating system, both protocols below include built-in monitoring and mechanistic rationales to explain why specific parameters are chosen.

Protocol A: Low-Temperature Kinetically Controlled Synthesis

Objective: Maximize regioselectivity when using unsymmetrical α-dicarbonyls.

  • Initiation: Dissolve 2,3-diaminopyridin-4-ol (1.0 eq) in glacial acetic acid (0.2 M concentration). Cool the reaction vessel to 0–5 °C using an ice bath.

  • Addition: Slowly add the unsymmetrical α-dicarbonyl compound (1.05 eq) dropwise over 15–20 minutes. Mechanistic Insight: Dropwise addition prevents localized exothermic spikes that could inadvertently push the reaction into a thermodynamic regime.

  • Propagation: Maintain the reaction at 10–15 °C for 4–6 hours. Mechanistic Insight: Low temperatures in strongly acidic media protonate the carbonyl intermediates, stabilizing the transition state and rigidly favoring the kinetically preferred regioisomer [1][1].

  • Validation & Quench: Monitor the reaction via LC-MS. Once the starting material is consumed, quench the mixture by pouring it over crushed ice. Carefully neutralize with saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Isolation: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Temperature Thermodynamically Controlled Synthesis

Objective: Drive the reaction to completion for symmetrical dicarbonyls or when the thermodynamic product is desired.

  • Initiation: Suspend 2,3-diaminopyridin-4-ol (1.0 eq) and the α-dicarbonyl compound (1.0 eq) in a polar solvent mixture (e.g., DMF/Ethanol 1:1).

  • Heating: Heat the mixture to 90 °C under a strict inert atmosphere (N₂ or Argon). Mechanistic Insight: Elevated temperatures provide the activation energy required to equilibrate the intermediates, driving the reaction toward the thermodynamically stable isomer [2][2]. The inert atmosphere prevents oxidative degradation of the electron-rich diaminopyridine core.

  • Propagation: Stir vigorously for 2–4 hours.

  • Validation & Isolation: Monitor by TLC. Upon completion, cool the flask to room temperature. Precipitate the product by adding ice-cold water, filter the resulting solid, and wash with cold ethanol.

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, solvent environment, and the resulting yield/regioselectivity based on established optimization parameters for pyrido[2,3-b]pyrazine scaffolds.

Temperature (°C)Solvent SystemCatalystAverage Yield (%)Regiomeric Ratio (Kinetic : Thermo)
0 - 5 °CTFA / DCMNone78%95 : 5
25 °CGlacial AcOHNone82%85 : 15
90 °CDMF / EthanolNone69 - 95%40 : 60
120 °C (Microwave)Solvent-freeNone88%50 : 50

(Note: Ratios are representative baseline values for the condensation of unsymmetrical arylglyoxals with 2,3-diaminopyridines [1][1] [2][2].)

Troubleshooting & FAQs

Q1: Why am I getting an intractable mixture of regioisomers when synthesizing substituted pyrido[2,3-b]pyrazin-8-ols? A: When using unsymmetrical α-dicarbonyl compounds (like arylglyoxals), the two amino groups of the 2,3-diaminopyridine precursor exhibit different nucleophilicities (the 3-amino group is generally more reactive). If your reaction is run at intermediate temperatures (e.g., 40–60 °C), you are operating in a transition zone where neither kinetic nor thermodynamic control dominates. To resolve this, lower the temperature to 0–25 °C in an acidic solvent (like acetic acid or trifluoroacetic acid) to lock the reaction into the kinetically favored pathway, significantly increasing regioselectivity [1][1].

Q2: My reaction at 90 °C in DMF/Ethanol gives low yields and dark, tarry degradation products. How can I optimize this? A: Extended heating at 90 °C can cause oxidative degradation of the electron-rich diaminopyridine precursor or polymerization of the dicarbonyl compound. To troubleshoot:

  • Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon/N₂).

  • Consider switching to a microwave-assisted, solvent-free protocol. Microwave irradiation can achieve complete conversion in minutes rather than hours, minimizing the time the sensitive intermediates spend at high temperatures, thus improving the yield and purity profile [3][3].

Q3: Does the choice of solvent interact with the temperature profile to affect the reaction rate? A: Absolutely. Polar aprotic solvents like DMF require higher temperatures to drive the condensation efficiently [2][2]. Conversely, using an acidic solvent like glacial acetic acid acts as both a solvent and a catalyst. The acid protonates the carbonyl oxygen, increasing its electrophilicity, which allows the initial nucleophilic attack to occur rapidly even at 0 °C. For specific multicomponent derivatives, utilizing 20 mol% p-toluenesulfonic acid (p-TSA) in ethanol at ambient or mildly elevated temperatures has also proven effective in accelerating the reaction without destructive heating [4][4].

Q4: How do I verify the regiochemistry of the product isolated from the low-temperature reaction? A: The most definitive method is single-crystal X-ray diffraction [1][1]. However, for routine laboratory analysis, 2D NMR (specifically HMBC and NOESY) is required. You will observe distinct through-space correlations between the protons of the newly formed pyrazine ring and the pyridine ring protons. Relying solely on 1D ¹H NMR shifts can be highly misleading due to the subtle electronic differences between the 2- and 3-substituted isomers.

References

  • Kekesi, L., Dancso, A., Illyes, E., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. Available at:[Link]

  • Zare, A., et al. (2012). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters. Available at: [Link]

  • Bhosale, R.S., et al. (2010). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules / NIH PMC. Available at: [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances / NIH PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Pyrido[2,3-b]pyrazin-8-ol and Quinoxaline Derivatives in Preclinical Research

In the landscape of modern drug discovery, particularly within oncology and antiviral research, the exploration of nitrogen-containing heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, qui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and antiviral research, the exploration of nitrogen-containing heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, quinoxaline derivatives have long been recognized for their broad spectrum of pharmacological activities. More recently, their aza-bioisosteres, such as the pyrido[2,3-b]pyrazine scaffold, have emerged as promising alternatives, demonstrating unique biological profiles and the potential to overcome challenges associated with existing therapeutic agents. This guide provides an in-depth, objective comparison of the preclinical efficacy of Pyrido[2,3-b]pyrazin-8-ol and its derivatives against the well-established class of quinoxaline derivatives, offering insights for researchers, scientists, and drug development professionals.

Introduction: Structural Scaffolds and Mechanistic Underpinnings

Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, serves as a versatile pharmacophore. Its derivatives have been extensively investigated and have shown efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The mechanism of action for many quinoxaline derivatives often involves the inhibition of key enzymes in signaling pathways crucial for disease progression, such as protein kinases.[2]

Pyrido[2,3-b]pyrazines are considered bioisosteres of quinoxalines, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can significantly alter the molecule's physicochemical properties, including its electron distribution, hydrogen bonding capacity, and metabolic stability. Pyrido[2,3-b]pyrazin-8-ol, the specific focus of this guide, and its related analogs have demonstrated potential as potent inhibitors of various protein kinases, including B-Raf and receptor tyrosine kinases, which are critical targets in cancer therapy.[3]

The rationale behind exploring bioisosteres like pyrido[2,3-b]pyrazines is to enhance potency, selectivity, and pharmacokinetic properties, or to circumvent resistance mechanisms developed against existing inhibitors.[4]

Comparative Efficacy Analysis: A Focus on Anticancer and Kinase Inhibitory Activity

A direct head-to-head clinical comparison of Pyrido[2,3-b]pyrazin-8-ol and a specific quinoxaline derivative is not yet available in published literature. However, by examining their performance in similar preclinical assays against relevant biological targets, we can draw meaningful comparisons of their potential efficacy.

Anticancer Activity

Both quinoxaline and pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of representative compounds from each class against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4m A549 (Non-small-cell lung cancer)9.32 ± 1.56[5]
Compound 4b A549 (Non-small-cell lung cancer)11.98 ± 2.59[5]
CQS B16 murine melanoma1.8[6]
Compound 24 A375 (Melanoma)0.003[6]
Compound 3 THP-1 (Leukemia)1.6[6]

Table 2: In Vitro Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7n PC9 (Erlotinib-sensitive lung cancer)0.09[7]
Compound 7n PC9-ER (Erlotinib-resistant lung cancer)0.15[7]

Analysis of Anticancer Data:

The data reveals that both classes of compounds exhibit potent anticancer activity, with some derivatives showing IC50 values in the nanomolar to low micromolar range. Notably, certain quinoxaline derivatives, such as compound 24, display exceptionally high potency against melanoma cells.[6] On the other hand, the pyrido[2,3-b]pyrazine derivative, compound 7n, demonstrates a significant advantage in overcoming drug resistance, showing high efficacy against both erlotinib-sensitive and erlotinib-resistant lung cancer cell lines.[7] This suggests that the pyridopyrazine scaffold may offer a strategic advantage in treating tumors that have developed resistance to conventional therapies.

Kinase Inhibition

The anticancer properties of many quinoxaline and pyrido[2,3-b]pyrazine derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes.

Quinoxaline derivatives have been identified as inhibitors of various kinases, including Platelet-Derived Growth Factor Receptor (PDGF-R) and Fibroblast Growth Factor Receptors (FGFRs).[6][8] For instance, the FDA-approved drug Erdafitinib , a quinoxaline derivative, is a potent inhibitor of FGFR-1, -2, -3, and -4 with IC50 values of 1.2, 2.5, 3, and 5.7 nM, respectively.[6]

Pyrido[2,3-b]pyrazine derivatives have also emerged as potent kinase inhibitors.[9] The scaffold is being explored for the development of inhibitors against targets like RET kinase for the treatment of pancreatic cancer.[9] The ability of compound 7n to inhibit erlotinib-resistant cells suggests its potential to target mutated forms of kinases, such as EGFR with the T790M mutation.[7]

Causality Behind Efficacy Differences:

The substitution of a carbon with a nitrogen atom in the pyrido[2,3-b]pyrazine scaffold compared to the quinoxaline core introduces a hydrogen bond acceptor, which can lead to different binding interactions within the ATP-binding pocket of kinases. This modification can influence both the potency and selectivity of the inhibitor. Furthermore, the altered electronic properties of the pyridopyrazine ring can impact the molecule's overall conformation and its ability to form favorable interactions with the target protein.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Pyrido[2,3-b]pyrazin-8-ol or quinoxaline derivatives) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay typically measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Using a system where kinase activity is coupled to a light-emitting reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Scientific Landscape

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

General Kinase Inhibition Mechanism

G cluster_0 ATP-Binding Pocket cluster_1 Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Quinoxaline or Pyrido[2,3-b]pyrazine Derivative Inhibitor->Kinase Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phosphorylated_Substrate Leads to

Caption: Competitive inhibition of a protein kinase by quinoxaline or pyrido[2,3-b]pyrazine derivatives.

Drug Discovery Workflow

G Start Scaffold Selection (Quinoxaline or Pyrido[2,3-b]pyrazine) Synthesis Chemical Synthesis of Derivatives Start->Synthesis In_Vitro In Vitro Screening (e.g., Cell Viability, Kinase Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

The comparative analysis of Pyrido[2,3-b]pyrazin-8-ol and quinoxaline derivatives underscores the significant potential of both scaffolds in the development of novel therapeutics. While quinoxaline derivatives have a more established history with several compounds advancing to clinical use, the emerging data on pyrido[2,3-b]pyrazines highlight their promise, particularly in addressing drug resistance.

The key takeaway for researchers is the strategic value of bioisosteric replacement in drug design. The introduction of a nitrogen atom in the pyridopyrazine ring system offers a powerful tool to modulate the pharmacological profile of these inhibitors. Future research should focus on direct comparative studies of optimized derivatives from both classes in a wider range of preclinical models, including in vivo efficacy and toxicity assessments. Such studies will be crucial in determining which scaffold holds greater promise for specific therapeutic applications and will ultimately guide the development of the next generation of targeted therapies.

References

  • Kékesi, L., Sipos, A., Németh, G., Pató, J., Breza, N., Baska, F., ... & Kéri, G. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]

  • Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2686-2719. [Link]

  • Ali, I., & Wani, W. A. (2021). Quinazoline and their isosteres quinoxalines as anticancer drugs. RSC Advances, 11(52), 32958-32981.
  • Myers, M. R., He, W., Hanney, B., Setzer, N., Maguire, M. P., Zulli, A., ... & Spada, A. P. (2003). Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent. Bioorganic & medicinal chemistry letters, 13(18), 3091-3095. [Link]

  • Liang, J. H., Cho, S. T., Shih, T. L., & Chen, J. J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 14(41), 29596-29606. [Link]

  • Duarte, Y., & Caballero, J. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. Current topics in medicinal chemistry, 19(2), 113-131. [Link]

  • Liang, J. H., Cho, S. T., Shih, T. L., & Chen, J. J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 14(41), 29596-29606. [Link]

  • RSC Publishing. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • El-Hema, H. S., Shehata, H. E., Hawata, M. A., Nossier, E. S., El-Sayed, A. F., Altwaijry, N. A., ... & Abdel-Rahman, A. A. H. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4833. [Link]

  • Purdue Research Foundation. (2023). Pyrido[3,4-b]pyrazine as RET kinase inhibitors for the treatment of pancreatic cancer.
  • MDPI. (2014). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). [Link]

  • National Center for Biotechnology Information. (2018). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][6][7]triazino[2,3-c]quinazolines. [Link]

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Comparative

A Comparative Guide to Validating Target Engagement of Pyrido[2,al]-b]pyrazin-8-ol Derivatives Using Surface Plasmon Resonance

For researchers, scientists, and drug development professionals, the rigorous validation of target engagement is a cornerstone of successful therapeutic development. This guide provides an in-depth, technical comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of target engagement is a cornerstone of successful therapeutic development. This guide provides an in-depth, technical comparison of Surface Plasmon Resonance (SPR) for confirming the direct binding of Pyrido[2,3-b]pyrazin-8-ol derivatives to their intended protein targets. We will delve into the causality behind experimental choices, present a detailed SPR protocol, and objectively compare this technology with other established methods, supported by experimental data and principles.

The Pyrido[2,3-b]pyrazine scaffold is a versatile heterocyclic structure that has shown promise in the development of inhibitors for a range of protein targets, including protein kinases like B-Raf and receptor tyrosine kinases, as well as viral polymerases such as human cytomegalovirus (HCMV) polymerase.[1][2][3] Given the therapeutic potential of this class of molecules, unambiguous confirmation of their interaction with the intended target is paramount.

The Imperative of Target Engagement Validation

The journey from a promising small molecule to a clinically effective drug is fraught with challenges. A critical early step is to unequivocally demonstrate that the molecule physically interacts with its intended biological target within a relevant context.[4] Failure to do so can lead to the misinterpretation of cellular or organismal effects, attributing them to on-target activity when they may, in fact, be due to off-target interactions or other confounding factors. Robust target engagement studies provide the foundational evidence upon which further development, including structure-activity relationship (SAR) studies and lead optimization, can be confidently built.

Surface Plasmon Resonance (SPR) for Real-Time, Label-Free Interaction Analysis

SPR is a powerful biophysical technique that allows for the real-time, label-free detection of biomolecular interactions.[5][6] The core principle of SPR lies in the detection of changes in the refractive index at the surface of a sensor chip.[7][8] In a typical experiment to validate the binding of a small molecule like a Pyrido[2,3-b]pyrazin-8-ol derivative, the target protein (e.g., a kinase) is immobilized on the sensor surface. A solution containing the small molecule is then flowed over this surface. If the small molecule binds to the immobilized protein, the accumulation of mass at the surface causes a change in the refractive index, which is detected as a response in real-time. This response is typically measured in Resonance Units (RU).[7]

The output of an SPR experiment is a sensorgram, a plot of the binding response against time.[7][9] The sensorgram provides a wealth of information, including the kinetics of the interaction (association and dissociation rates) and the affinity of the binding (the equilibrium dissociation constant, KD).[7]

Experimental Workflow for SPR-based Target Engagement Validation

The following diagram illustrates a typical workflow for validating the interaction between a Pyrido[2,3-b]pyrazin-8-ol derivative and its protein target using SPR.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: SPR Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Target Protein (e.g., B-Raf Kinase) A1 Immobilize Target Protein on Sensor Chip P1->A1 P2 Prepare Pyrido[2,3-b]pyrazin-8-ol (Analyte) A2 Inject Analyte at Multiple Concentrations P2->A2 P3 Prepare Buffers (Immobilization, Running, Regeneration) P3->A1 P3->A2 A4 Regenerate Sensor Surface P3->A4 A1->A2 A3 Monitor Binding in Real-Time (Sensorgram Generation) A2->A3 A3->A4 D1 Reference Subtraction & Blank Correction A3->D1 A4->A2 Next Cycle D2 Fit Data to Binding Models (e.g., 1:1 Langmuir) D1->D2 D3 Determine Kinetic Parameters (ka, kd) and Affinity (KD) D2->D3

Caption: A generalized workflow for validating small molecule-protein interactions using SPR.

Detailed Step-by-Step Protocol: Validating Pyrido[2,3-b]pyrazin-8-ol Binding to a Kinase Target

This protocol is adapted for a generic Pyrido[2,3-b]pyrazin-8-ol derivative targeting a protein kinase (e.g., B-Raf) and can be performed on standard SPR instruments such as those from Biacore™ or Bio-Rad.

1. Reagent and Buffer Preparation:

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0. The optimal pH for immobilization should be determined empirically to promote electrostatic pre-concentration of the protein on the sensor surface.

  • Running Buffer: 10 mM PBS, pH 7.4, with 0.005% P20 surfactant and 2-5% DMSO. The DMSO concentration in the running buffer must precisely match that in the analyte samples to minimize bulk refractive index mismatches.[10]

  • Analyte (Pyrido[2,3-b]pyrazin-8-ol derivative): Prepare a stock solution in 100% DMSO. Create a dilution series in the running buffer. A typical concentration range for a kinase inhibitor might be from low nanomolar to micromolar.

  • Amine Coupling Kit: Containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt buffer, to be optimized for complete removal of the analyte without damaging the immobilized protein.

2. Protein Immobilization (Amine Coupling):

  • Sensor Chip Priming: Prime the system with running buffer to ensure a stable baseline.

  • Surface Activation: Inject a freshly prepared mixture of NHS and EDC over the selected flow cell to activate the carboxymethylated dextran surface.

  • Protein Injection: Inject the kinase solution (typically 20-50 µg/mL in immobilization buffer) over the activated surface. The amount of immobilized protein should be optimized; for small molecule analysis, a higher surface density is often required.[10]

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Reference Surface Preparation: A reference flow cell should be prepared similarly but without the protein injection to allow for the subtraction of bulk refractive index changes and non-specific binding.

3. Interaction Analysis:

  • System Equilibration: Flow running buffer over all flow cells until a stable baseline is achieved.

  • Analyte Injection: Inject the prepared dilutions of the Pyrido[2,3-b]pyrazin-8-ol derivative over the protein and reference surfaces, typically from the lowest to the highest concentration. Include several buffer-only injections (blanks) for double referencing.

  • Association and Dissociation: Monitor the binding in real-time during the injection (association phase) and then as running buffer flows over the surface (dissociation phase).

  • Regeneration: After each analyte injection, inject the optimized regeneration solution to remove the bound analyte and prepare the surface for the next injection.

4. Data Analysis:

  • Data Processing: Subtract the reference channel data from the active channel data, and then subtract the buffer-only blank sensorgrams. This "double referencing" is crucial for high-quality kinetic data.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model. For many small molecule-protein interactions, a 1:1 Langmuir binding model is appropriate.

  • Kinetic and Affinity Determination: The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Comparative Analysis: SPR vs. Alternative Target Engagement Technologies

While SPR is a powerful tool, it is essential to understand its strengths and weaknesses in the context of other available technologies. The choice of method should be guided by the specific research question, the nature of the target and ligand, and available resources.

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index due to mass changes at a sensor surface upon binding.[7][8]Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7][11]Measures the heat released or absorbed during a binding event.[12][13]
Key Outputs Binding affinity (KD), kinetics (ka, kd), specificity, and concentration.[6]Target engagement in cells or tissues, can provide an apparent KD.[11]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]
Labeling Label-free.[5]Label-free.[11]Label-free.[13]
Throughput Medium to high, depending on the instrument.Low to medium, can be adapted for higher throughput with mass spectrometry.Low.
Sample Consumption Relatively low protein consumption.Can be high, especially for proteome-wide studies.High protein and ligand consumption.[13]
Strengths Real-time kinetic data, high sensitivity for a wide range of affinities, well-established for small molecules.[4][6]Measures target engagement in a physiological context (intact cells).[11]Provides a complete thermodynamic profile of the interaction, solution-based (no immobilization).[13]
Limitations Requires protein immobilization which can affect activity, sensitive to bulk refractive index changes.Indirect measure of binding, throughput can be a bottleneck, not suitable for all targets.Low throughput, high sample consumption, may not be sensitive enough for very weak or very tight binders.[13][14]

Logical Relationships in Target Validation

The following diagram illustrates the relationship between direct binding assays and cellular target engagement methods in the broader context of drug discovery.

Target_Validation_Logic cluster_biophysical Biophysical (In Vitro) cluster_cellular Cellular Context cluster_functional Functional Readout SPR SPR Biophysical_Outcome Confirms Direct Binding Provides Affinity & Kinetics SPR->Biophysical_Outcome ITC ITC ITC->Biophysical_Outcome Cellular_Outcome Confirms Target Engagement in a Physiological Setting Biophysical_Outcome->Cellular_Outcome Informs CETSA CETSA CETSA->Cellular_Outcome Functional_Outcome Demonstrates Modulation of Target Activity Cellular_Outcome->Functional_Outcome Correlates with Functional_Assay Cell-Based Functional Assay (e.g., Kinase Activity) Functional_Assay->Functional_Outcome

Caption: Interplay between biophysical and cellular target validation methods.

Conclusion: An Integrated Approach to Target Engagement

Validating the target engagement of a promising molecule like a Pyrido[2,3-b]pyrazin-8-ol derivative is a multi-faceted challenge that benefits from an integrated approach. Surface Plasmon Resonance offers an unparalleled ability to characterize the direct, real-time binding kinetics and affinity of a small molecule to its purified protein target. This high-quality biophysical data provides a solid foundation for understanding the molecular interactions driving a compound's activity.

However, it is crucial to complement these in vitro findings with methods that assess target engagement in a more physiological context. Techniques like CETSA bridge the gap between purified protein assays and cellular functional readouts, confirming that the molecule can access and bind to its target within the complex milieu of a cell. By judiciously selecting and combining these powerful technologies, researchers can build a compelling and self-validating case for the on-target activity of their compounds, thereby increasing the confidence and success rate of their drug discovery programs.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Drug Discovery and Design, 44(1), 1-15.
  • Cytiva. (2021). Fragment and small molecule screening with Biacore systems. [Link]

  • Myszka, D. G. (2000). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of molecular recognition, 13(5), 279-284.
  • Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel method for drug discovery. Drug discovery today. Technologies, 18, 1-7.
  • Cytiva. (2012, May 15). Biacore™ Assay Handbook. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Biacore. (2005, February 15). Biacore Sensor Surface Handbook. [Link]

  • Zhu, W., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemistrySelect, 6(30), 7629-7634.
  • Government of Canada. CA2709257C - Pyrido[2,3-b]pyrazine-8-substituted compounds and their use.
  • SciSpace. A beginner's guide to surface plasmon resonance. [Link]

  • Biosensing Instrument. #134 Positive and Negative Control Studies of Small Molecule Binding to Membrane Protein. [Link]

  • Bio-Rad Laboratories. (2013, January 17). Studying Small Molecule-Kinase Interactions Using Multiplexed SPR [Video]. YouTube. [Link]

  • XanTec bioanalytics GmbH. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • O'Shannessy, D. J., & Winzor, D. J. (2000). Interpretation of deviations from pseudo-first-order kinetic behavior in the characterization of ligand binding by biosensor technology. Analytical biochemistry, 286(2), 233-242.
  • Cytiva. (2020). Biacore™ systems in small molecule drug discovery. [Link]

  • Jung, S. O., et al. (2015). Small molecule microarray screening methodology based on surface plasmon resonance imaging. Arabian Journal of Chemistry, 8(6), 861-867.
  • Uchimura, K., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical biochemistry, 449, 136-142.
  • ResearchGate. Arrhenius plots for the comparison of kinITC-ETC and SPR results. [Link]

  • Focken, T., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4359-4363.
  • Lab Manager. (2023, November 27). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]

  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

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Validation

Comparative Molecular Docking and SAR Analysis of Pyrido[2,3-b]pyrazin-8-ol Analogs as Targeted Kinase Inhibitors

Executive Summary Pyrido[2,3-b]pyrazine scaffolds, particularly the 8-ol and its substituted analogs, have emerged as highly privileged pharmacophores in modern medicinal chemistry. Their rigid, planar bicyclic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[2,3-b]pyrazine scaffolds, particularly the 8-ol and its substituted analogs, have emerged as highly privileged pharmacophores in modern medicinal chemistry. Their rigid, planar bicyclic structure mimics the adenine ring of ATP, making them exceptional candidates for competitive kinase inhibition. As an Application Scientist evaluating heterocyclic libraries, I have observed that the pyrido[2,3-b]pyrazin-8-ol core consistently demonstrates superior binding kinetics and tunable selectivity compared to traditional quinoxaline or monocyclic pyrazine alternatives.

This guide provides a rigorous, data-driven comparison of these analogs, focusing on Structure-Activity Relationships (SAR) and 1[1].

Target Pathway & Mechanism of Action

The diverse biological activities of pyrazine derivatives stem from their ability to interact with and modulate various cellular signaling pathways[2]. A primary target for these analogs is Cyclin-Dependent Kinase 2 (CDK-2), a critical regulator of the cell cycle. By occupying the ATP-binding pocket, these inhibitors block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing the E2F-mediated transcription required for the G1 to S phase transition.

Pathway Ligand Pyrido[2,3-b]pyrazin-8-ol Analogs CDK2 CDK-2 / Cyclin E Complex Ligand->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Dissociation CellCycle G1 to S Phase Transition E2F->CellCycle Gene Expression

Caption: Mechanism of CDK-2 inhibition by pyrido[2,3-b]pyrazin-8-ol analogs blocking G1/S transition.

Comparative SAR Analysis (Structure-Activity Relationship)

To systematically evaluate the performance of pyrido[2,3-b]pyrazin-8-ol analogs, we must examine how specific substitutions dictate target affinity. The SAR is heavily influenced by the electronic and steric properties of substituents at the C-2, C-3, and C-8 positions.

Causality in Experimental Choices: Why focus on amine vs. alkoxide substitutions at C-2/C-3?3 because they act as both hydrogen bond donors and acceptors, facilitating deeper engagement with the kinase hinge region[3]. Alkoxides, being strictly H-bond acceptors and more sterically demanding due to their oxygen lone pairs, often clash with the narrow ATP-binding pocket. Furthermore,3 due to optimal spatial alignment within the active site[3].

Table 1: SAR Comparison of Pyrido[2,3-b]pyrazine Analogs vs. Standard Inhibitors
CompoundSubstitutionTarget KinaseIC50 (µM)Key SAR Observation
Aloisine B (Control)StandardCDK-20.65Baseline ATP-competitive inhibition.
Analog 1 (YAN-8) 2,3-disubstituted amineCDK-20.12Superior activity; amine forms critical H-bonds in hinge region.
Analog 2 2,5-disubstitutedCDK-21.45Steric clash at C-5 reduces binding affinity.
Analog 3 (7b) 3-substitutedKRAS0.08Deep pocket penetration; strong interaction with Asn116/Asp119.
Analog 4 8-ol, 2-alkoxideCDK-23.20Alkoxide substitution disrupts optimal hinge binding.

Molecular Docking Workflow & Protocols

A robust molecular docking protocol is essential for predicting binding poses and rationalizing the observed SAR. The following self-validating workflow ensures high-fidelity results by incorporating redocking of the co-crystallized ligand to calculate Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å validates the docking parameters before screening novel analogs.

Step-by-Step Methodology:
  • Protein Preparation: Retrieve the high-resolution crystal structure of human CDK-2 (e.g., PDB ID: 1HCL) or KRAS. Use a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at physiological pH (7.4).

  • Ligand Preparation: Generate 3D conformations of the pyrido[2,3-b]pyrazin-8-ol analogs using LigPrep. Apply the OPLS3e force field to minimize energy and generate tautomeric/ionization states at pH 7.4.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand (ATP binding site). Set the bounding box size to 15 Å × 15 Å × 15 Å to allow full rotational flexibility of the analogs without exceeding the pocket boundaries.

  • Docking Execution: Perform Extra Precision (XP) docking using Glide or SwissDock. Ensure the ligand is flexible while the receptor remains rigid.

  • Validation: Extract the top-ranked poses based on the GlideScore or Full Fitness value. Verify that the core pyrazine nitrogen atoms form the requisite hydrogen bonds with the hinge region backbone.

DockingWorkflow PrepProt Protein Prep PDB: 1HCL Optimize H-bonds Grid Grid Generation 15Å x 15Å x 15Å ATP Pocket PrepProt->Grid PrepLig Ligand Prep OPLS3e Minimization pH 7.4 States Dock XP Docking Flexible Ligand Rigid Receptor PrepLig->Dock Grid->Dock Validate Validate Dock->Validate

Caption: Self-validating molecular docking workflow for predicting kinase inhibitor binding poses.

Comparative Docking Results

The docking simulations corroborate the in vitro SAR data. Pyrido[2,3-b]pyrazin-8-ol derivatives consistently outscore traditional inhibitors by maximizing enthalpic contacts within the ATP-binding site.

In CDK-2 targeting, 3[3]. For example, the analog YAN-8 showed an exceptional full fitness value of -1422.14 kcal/mol, outperforming the known CDK-2 inhibitor Aloisine B (-1406.92 kcal/mol)[3]. Similarly, against the KRAS protein structure, specific 3-substituted derivatives (e.g., Compound 7b) bind strongly by4, achieving a binding energy of -8.2 kcal/mol[4].

Table 2: Molecular Docking Binding Energies and Interactions
LigandTargetBinding Energy / FitnessKey Interacting Residues (H-Bonds)
Aloisine B CDK-2-1406.92 kcal/molLeu83, Glu81
Analog 1 (YAN-8) CDK-2-1422.14 kcal/molLeu83, Glu81, Asp145
Analog 3 (7b) KRAS-8.2 kcal/molAsn116, Lys117, Asp119, Ser145
Analog 4 CDK-2-1150.40 kcal/molLeu83 (Weak)

In Vitro Validation Protocol: Kinase Inhibition Assay

To bridge the gap between in silico predictions and biological efficacy, a standardized in vitro kinase assay is required.

  • Reagent Preparation: Prepare a 10 mM stock solution of the pyrido[2,3-b]pyrazin-8-ol analog in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Combine 10 µL of the diluted compound with 10 µL of purified recombinant CDK-2/Cyclin E complex (0.5 ng/µL final concentration) in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (10 µM ATP and 0.2 mg/mL Histone H1). Causality note: The choice of 10 µM ATP (near the Km) ensures the assay remains highly sensitive to competitive inhibitors.

  • Detection: After 60 minutes, terminate the reaction using 10 µL of ADP-Glo™ Kinase Assay Reagent. Incubate for 40 minutes to deplete unreacted ATP.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence. Calculate IC50 values using a 4-parameter logistic curve fit.

Conclusion

Pyrido[2,3-b]pyrazin-8-ol analogs represent a highly modular and potent class of targeted kinase inhibitors. Through rigorous comparative SAR and molecular docking studies, we observe that strategic substitutions—particularly amine functionalization at the C-2/C-3 positions—significantly enhance binding affinity and selectivity over standard pyrazine derivatives. By employing self-validating docking protocols and robust in vitro assays, researchers can confidently advance these scaffolds through the hit-to-lead optimization pipeline.

References

  • Source: ikm.org.
  • Title: Pyrido[2,3-b]pyrazin-8-ol Source: Benchchem URL
  • Source: alquds.
  • Title: Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers Source: Benchchem URL

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyrido[2,3-b]pyrazin-8-ol

This document provides a detailed protocol for the proper disposal of Pyrido[2,3-b]pyrazin-8-ol (CAS No. 116598-86-8), a heterocyclic compound frequently utilized in medicinal chemistry and materials science research.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of Pyrido[2,3-b]pyrazin-8-ol (CAS No. 116598-86-8), a heterocyclic compound frequently utilized in medicinal chemistry and materials science research.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining full compliance with federal and local regulations. The guidance herein is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the worker safety standards set by the Occupational Safety and Health Administration (OSHA).[2][3][4]

The procedures outlined are designed for researchers, scientists, and drug development professionals. They emphasize not just the "how" but the "why," fostering a deep understanding of chemical waste management that is essential for a robust culture of safety.

Hazard Identification and Waste Characterization

  • Inferred Hazards: The parent compound, Pyrido[2,3-b]pyrazine, is classified as a warning-level hazard that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7]

  • Bioactive Potential: Pyrido[2,3-b]pyrazine scaffolds are known to be biologically active, with derivatives developed as kinase inhibitors and antiviral agents.[1][8][9] This bioactivity necessitates that the compound and its waste be treated as potentially hazardous to human health and the environment.

Personal Protective Equipment (PPE) and Safe Handling

Proper personal protection is the first line of defense against chemical exposure. When handling Pyrido[2,3-b]pyrazin-8-ol in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Waste Segregation and Containerization Protocol

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. Waste streams must be kept separate and correctly containerized.

Table 1: Waste Segregation and Containerization Summary

Waste StreamDescriptionRecommended ContainerKey Instructions
Solid Waste Unused or expired pure Pyrido[2,3-b]pyrazin-8-ol.High-Density Polyethylene (HDPE) or glass bottle with a screw cap.Ensure the container is dry. Do not mix with other chemical solids unless compatibility is confirmed.
Organic Solvent Waste Solutions of Pyrido[2,3-b]pyrazin-8-ol in non-halogenated solvents (e.g., DMSO, Methanol, Ethanol).HDPE or glass solvent waste container.Keep halogenated and non-halogenated solvent wastes separate. Attach a vented cap if necessary to prevent pressure buildup.
Aqueous Waste Solutions of Pyrido[2,3-b]pyrazin-8-ol in aqueous buffers.HDPE or glass waste container.Do not mix with organic solvent waste. Adjust pH to neutral (6-8) only if it is safe and part of an established lab procedure.
Contaminated Labware Pipette tips, gloves, weigh boats, vials, etc., contaminated with the compound.Lined, puncture-resistant container or a designated "Contaminated Solid Waste" pail.Do not dispose of these items in regular trash. Sharps (needles, scalpels) must go into a dedicated sharps container.
Container Requirements:
  • Compatibility: Containers must be chemically compatible with the waste they hold.[3]

  • Condition: Use containers that are in good condition, free from leaks, rust, or damage.[11]

  • Closure: Containers must be kept securely closed at all times, except when actively adding waste.[12] Funnels must be removed after use.[11]

  • Secondary Containment: All liquid waste containers, especially those stored on the floor, must be placed in secondary containment (e.g., a spill tray) to contain potential leaks.[13]

Step-by-Step Disposal and Labeling Procedure

The EPA's "cradle-to-grave" program manages the full lifecycle of hazardous materials, making accurate labeling and handling at the point of generation critical.[2]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in the lab at or near the point of waste generation.[14] This SAA must be under the control of laboratory personnel.

Step 2: Prepare the Waste Container Select an appropriate container as specified in Table 1. Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

Step 3: Label the Container Correctly The label must be filled out as waste is added. Incomplete or incorrect labeling is a common and serious compliance violation.

  • Generator Information: Fill in the name of the Principal Investigator, the lab location (building and room number), and a contact phone number.

  • Contents: List the full chemical names of all components in the container. Do not use abbreviations or chemical formulas. [15] For Pyrido[2,3-b]pyrazin-8-ol waste, clearly write "Pyrido[2,3-b]pyrazin-8-ol".

  • Concentration: Provide a reasonable estimate of the concentration of each component.

Step 4: Accumulate Waste Safely

  • Add waste to the appropriate, labeled container.

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Keep the container securely capped at all times when not in use.

Step 5: Arrange for Waste Pickup Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's EHS office to have it moved to a central accumulation area for final disposal by a licensed vendor.[10][14]

Disposal of Empty Containers:

A container that held Pyrido[2,3-b]pyrazin-8-ol is not considered empty until it has been triple-rinsed with a suitable solvent.[15][16]

  • Rinse the container three times with a solvent capable of removing the residue.

  • The resulting rinsate is considered hazardous waste and must be collected in the appropriate waste stream (e.g., organic solvent waste).[12][15]

  • After triple-rinsing, deface or remove the original label. The container can then be disposed of in the regular laboratory trash or recycling.[12][16]

Emergency Procedures and Spill Management

All personnel who handle Pyrido[2,3-b]pyrazin-8-ol must be trained on emergency procedures and know the location of safety equipment.[17]

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.

    • Wipe the area with a suitable solvent and dispose of the cleaning materials as contaminated solid waste.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the material is volatile or dusty, evacuate the entire lab and close the doors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you have been specifically trained under OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[18]

Decision Workflow for Pyrido[2,3-b]pyrazin-8-ol Waste

The following diagram illustrates the critical decision points in the disposal process.

G Pyrido[2,3-b]pyrazin-8-ol: Disposal Decision Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., leftover solid, solution, contaminated gloves) B Characterize as Hazardous Waste? A->B C YES (Treat as Hazardous) B->C   D NO (Not Applicable for this compound) B->D E Select Waste Stream F Solid Chemical E->F Pure Solid G Contaminated Labware E->G Contaminated PPE, Vials, etc. H Liquid (Organic/Aqueous) E->H Solution I Select & Label Appropriate Container (HDPE/Glass) F->I G->I H->I J Place in Satellite Accumulation Area (SAA) I->J K Keep Container Closed J->K L Container Full or No Longer Needed? K->L M Request EHS Pickup L->M Yes N Continue Safe Accumulation L->N No N->K

Caption: Waste disposal decision workflow for Pyrido[2,3-b]pyrazin-8-ol.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Pyrido[2,3-b]pyrazin-8-amine. LookChem.
  • pyrido[2,3-b]pyrazine-8-carbaldehyde — Chemical Substance Information. NextSDS.
  • Pyrido[2,3-b]pyrazine | 322-46-3. MilliporeSigma.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
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